2-Chloro-6-methoxy-4-methylquinoline
Description
Properties
IUPAC Name |
2-chloro-6-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIQWGIRMJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279649 | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-55-2 | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-6-(methyloxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-methoxy-4-methylquinoline (CAS: 6340-55-2): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and its crucial role as a building block in the development of therapeutic agents, with a particular focus on the antimalarial drug Tafenoquine. Furthermore, it explores the broader context of the quinoline scaffold's interaction with key biological pathways, such as the PI3K/Akt/mTOR signaling cascade, a critical target in oncology.
Core Compound Properties
This compound is a substituted quinoline derivative. While extensive experimental data on its physicochemical properties are not consistently available in the public domain, the following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 6340-55-2 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [1] |
| SMILES | ClC1=NC2=C(C(C)=C1)C=C(OC)C=C2 | [1] |
| Form | Solid | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the production of more complex molecules. The most direct method involves the chlorination of the corresponding quinolinone precursor.
Synthesis of 6-methoxy-4-methylquinolin-2(1H)-one (Precursor)
The precursor, 6-methoxy-4-methylquinolin-2(1H)-one, can be synthesized via a cyclization reaction.
Experimental Protocol:
-
A mixture of 4-methoxyaniline and ethyl acetoacetate is heated in refluxing xylene with triethanolamine as a catalyst to form the corresponding acetoacetanilide.
-
The resulting acetoacetanilide is then cyclized using hot triethanolamine and sulfuric acid to yield 6-methoxy-4-methylquinolin-2(1H)-one.
Synthesis of this compound
Experimental Protocol:
-
6-methoxy-4-methylquinolin-2(1H)-one is treated with refluxing phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated to reflux for a sufficient period to ensure complete conversion.
-
Upon completion, the excess POCl₃ is carefully removed, typically by distillation under reduced pressure.
-
The residue is then worked up, which may involve pouring it onto ice and neutralizing with a base, followed by extraction with an organic solvent.
-
The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.
The following diagram illustrates the synthetic workflow from the precursor to the final product.
Caption: Synthetic pathway to this compound.
Role in Drug Development: Intermediate for Tafenoquine
This compound is a pivotal intermediate in the synthesis of Tafenoquine, an 8-aminoquinoline antimalarial drug. Tafenoquine is used for the radical cure of Plasmodium vivax malaria. The synthesis of Tafenoquine from this intermediate involves several subsequent steps, including the introduction of a substituent at the 5-position and the eventual coupling with the side chain.
The following diagram outlines the initial steps in the conversion of this compound towards a Tafenoquine precursor.
Caption: Initial synthetic steps from the core compound to a Tafenoquine precursor.
Quinoline Derivatives and the PI3K/Akt/mTOR Signaling Pathway
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of quinoline have been extensively investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The development of quinoline-based inhibitors targeting the PI3K/Akt/mTOR pathway is an active area of research. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of these enzymes.
The following diagram provides a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates where quinoline-based inhibitors can exert their effects.
References
Technical Guide: Physicochemical Characterization of 2-Chloro-6-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Introduction
Quinoline and its derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] The specific compound, 2-Chloro-6-methoxy-4-methylquinoline, is a substituted quinoline that holds potential for further investigation and development. This technical guide provides a comprehensive overview of the known identifiers for this compound and outlines the detailed experimental protocols necessary for a thorough determination of its core physical and spectroscopic properties. While specific experimental data for this compound is not widely published, this guide serves as a foundational document for researchers undertaking its synthesis and characterization.
Core Properties of this compound
Limited specific experimental data for the physical properties of this compound is available in public literature. However, key identifiers and some predicted data have been compiled from various chemical supplier databases. The compound is generally described as a solid.[2]
Table 1: Identifiers and Basic Properties of this compound
| Property | Value | Source |
| CAS Number | 6340-55-2 | [2] |
| Molecular Formula | C₁₁H₁₀ClNO | [2] |
| Molecular Weight | 207.66 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | ≥ 96.0% | [3] |
| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [2] |
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 333.4 ± 37.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 155.4 ± 26.5 °C | [4] |
| Refractive Index | 1.610 | [4] |
Note: The data in Table 2 are computational predictions and have not been experimentally verified.
Experimental Protocols for Physicochemical Characterization
To fully characterize this compound, a series of standard experimental procedures must be conducted. The following sections detail the methodologies for determining its melting point, solubility, and spectroscopic profile.
Melting Point Determination
The melting point is a critical physical property for identifying a compound and assessing its purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder.[5]
-
Capillary Tube Loading: One end of a capillary tube is sealed using a flame. The open end of the tube is then pressed into the powdered sample. The tube is tapped gently to pack the solid into the sealed end to a height of 1-3 mm.[6][7]
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil).[7]
-
Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[5] For an initial, rapid determination to find an approximate melting point, a faster heating rate can be used, followed by a more careful measurement.
Solubility Profile Determination
Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. A systematic approach is used to classify the compound based on its solubility in a range of solvents.
Methodology: Systematic Solubility Testing
-
General Procedure: Approximately 10-25 mg of the solid compound is placed in a small test tube.[8][9] About 0.5-0.75 mL of the solvent is added in portions, and the tube is shaken vigorously after each addition.[9][10] The compound is classified as "soluble" if it forms a homogeneous solution or "insoluble" if a separate phase remains.[8]
-
Solvent Sequence:
-
Water: If the compound is soluble in water, its pH is tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[8][10]
-
5% Sodium Hydroxide (NaOH): If insoluble in water, its solubility in 5% NaOH is tested. Solubility indicates the presence of an acidic functional group.[10][11]
-
5% Sodium Bicarbonate (NaHCO₃): If soluble in 5% NaOH, its solubility in 5% NaHCO₃ is tested to differentiate between strong and weak acids.[9]
-
5% Hydrochloric Acid (HCl): If insoluble in water and 5% NaOH, its solubility in 5% HCl is determined. Solubility suggests the presence of a basic functional group, such as the nitrogen in the quinoline ring.[10][11]
-
Concentrated Sulfuric Acid (H₂SO₄): For compounds insoluble in the above aqueous solutions, solubility in cold, concentrated H₂SO₄ is tested. Solubility in this strong acid can indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds with double or triple bonds.[10][11]
-
Spectroscopic Characterization Protocols
Spectroscopic analysis is indispensable for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12] For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg) is typically required due to the lower natural abundance and sensitivity of the ¹³C isotope.[12] The solution must be free of any solid particles, which can be ensured by filtering it through a small plug of glass wool in a Pasteur pipette.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then set to "lock" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve the best possible homogeneity and resolution.[13]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal are analyzed to determine the electronic environment, number of neighboring protons, and the relative number of protons for each signal, respectively.[14] For ¹³C NMR, the chemical shift of each signal indicates the type of carbon atom. Further experiments like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology: Attenuated Total Reflectance (ATR) or Thin Solid Film
-
ATR Method (for solids):
-
A background spectrum of the clean ATR crystal is collected.[16]
-
A small amount of the powdered solid is placed on the ATR crystal, ensuring it is completely covered.[16]
-
A pressure clamp is applied to ensure good contact between the sample and the crystal.[16]
-
The sample spectrum is collected. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[16]
-
-
Thin Solid Film Method:
-
A small amount (around 50 mg) of the solid is dissolved in a few drops of a volatile solvent like methylene chloride.[17]
-
A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[17]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[17]
-
The plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is obtained.[17]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Methodology: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For non-volatile solids, a direct insertion probe is often used.[18]
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy beam of electrons. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·).[19]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[18]
-
Mass Analysis: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[19]
-
Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound. The presence of a chlorine atom can be identified by an M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[20]
Workflow and Data Integration
The characterization of a compound like this compound is a systematic process. The data from each experimental technique is integrated to build a complete profile of the compound's physical properties and confirm its chemical structure.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. 2-Chloro-6-methoxy-4-methyl-quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS 6340-55-2 | Sun-shinechem [sun-shinechem.com]
- 4. echemi.com [echemi.com]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. sydney.edu.au [sydney.edu.au]
Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 2-Chloro-6-methoxy-4-methylquinoline, a quinoline derivative of interest in synthetic chemistry and potential drug discovery pipelines. The information is presented for rapid reference and integration into research workflows.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.
The molecular formula of the compound is C11H10ClNO.[1] Its molecular weight is approximately 207.66 g/mol .[2] These figures are based on the isotopic composition of the constituent elements.
| Parameter | Value | Reference |
| Molecular Formula | C11H10ClNO | [1][3] |
| Molecular Weight | 207.66 g/mol | [2] |
| CAS Number | 6340-55-2 | [1][2] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.
References
2-Chloro-6-methoxy-4-methylquinoline structure and SMILES string
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, properties, relevant synthetic methodologies, and its connection to critical signaling pathways in oncology.
Compound Identification and Structure
This compound is a substituted quinoline derivative. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous therapeutic agents. The specific substitutions of a chloro group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position can significantly influence the molecule's physicochemical properties and biological activity.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀ClNO
-
SMILES String: ClC1=NC2=C(C(C)=C1)C=C(OC)C=C2[1]
The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6340-55-2 | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| MDL Number | MFCD00087558 | [1] |
Biological Context: Targeting the PI3K/Akt/mTOR Pathway
Quinoline derivatives are extensively investigated as inhibitors of key cellular signaling pathways, particularly those implicated in cancer progression. The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]
The deregulation of the PI3K/Akt/mTOR pathway is observed in numerous tumors and drives processes essential for tumor survival and proliferation.[2] Consequently, the discovery and development of novel inhibitors targeting this pathway are a major focus of current research efforts.[2] Quinoline-based compounds have shown promise as potent mTOR inhibitors and disruptors of the PI3K-Akt-mTOR signaling cascade.[2]
Caption: The PI3K/Akt/mTOR signaling pathway is inhibited by quinoline-based compounds.
While direct quantitative biological data for this compound is not extensively available in public literature, studies on closely related analogs provide insight into its potential activity. For instance, a structurally similar indoloquinoline derivative has demonstrated significant cytotoxic effects against colorectal cancer cell lines by modulating this pathway.
| Related Compound | Cell Line | IC₅₀ (µM) |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | 0.35 |
| Caco-2 (Colorectal Cancer) | 0.54 |
Table based on data for a structurally related compound demonstrating potential biological activity for this class of molecules.[3]
Experimental Protocols
This section provides detailed experimental protocols relevant to the synthesis and biological evaluation of chloro-methoxy-quinoline derivatives.
Synthesis of a Key Quinoline Intermediate
The following protocol describes the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate that can be further modified.[4] This multi-step synthesis involves cyclization, nitration, and chlorination starting from 4-methoxyaniline.[4]
Step 1: Cyclization to form 6-methoxy-2-methylquinolin-4-ol [5]
-
To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g) drop-wise with stirring.
-
Maintain the temperature at 170 °C for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Stir the resulting mixture for 1 hour, then collect the precipitate by filtration.
-
Dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.
Step 2: Nitration to form 6-methoxy-2-methyl-3-nitroquinolin-4-ol [5]
-
Dissolve the product from Step 1 (1.8 g, 10.5 mmol) in 100 mL of propionic acid with stirring.
-
Prepare a mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL) and add it dropwise to the solution over 1 hour at room temperature.
-
Increase the temperature to 125 °C and continue the reaction for 2 hours.
-
Filter the resulting solid and wash it with a saturated sodium bicarbonate (NaHCO₃) solution at 0 °C for 1 hour.
-
Collect the solid by filtration and dry it to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol as a yellow powder.
Step 3: Chlorination to form 4-chloro-6-methoxy-2-methyl-3-nitroquinoline [5]
-
Suspend the product from Step 2 (1.2 g, 5.4 mmol) in 36.2 mL of phosphorus oxychloride (POCl₃).
-
Add 2 drops of N,N-Dimethylformamide (DMF) to the stirred solution.
-
Heat the mixture at 110 °C for 2 hours.
-
Concentrate the solution under reduced pressure to afford a yellow solid.
-
Wash the solid with a saturated NaHCO₃ solution at 0 °C for 1 hour.
-
Filter and dry the product to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline as a milk-white solid (85% yield).[4]
Caption: Synthesis workflow for a key chloro-methoxy-quinoline intermediate.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
To assess the biological activity of a quinoline compound on the PI3K/Akt/mTOR pathway, Western Blot analysis can be employed to measure the phosphorylation status of key proteins in the cascade. The following is a general protocol adapted from a study on a related indoloquinoline.[3]
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) in 6-well plates and allow them to attach for 24 hours. Treat the cells with the test compound at the desired concentration (e.g., 0.4 µM) for a specified duration.
-
Cell Lysis: Harvest the treated cells and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail on ice for 30 minutes.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Resolve 25 µg of total protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 2 hours at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other targets overnight at 4 °C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Analyze protein band intensities using software like ImageJ to determine the relative levels of protein phosphorylation.
Conclusion
This compound represents a valuable scaffold for the development of targeted therapeutics, particularly for diseases driven by the hyperactivation of the PI3K/Akt/mTOR signaling pathway. The synthetic protocols provided offer a framework for the generation of this and related quinoline derivatives. Furthermore, the bioanalytical methods described are essential for characterizing the mechanism of action of these compounds at the cellular level. Further research into this and similar molecules could lead to the development of novel and effective agents for cancer and other proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
Spectral Data Analysis of 2-Chloro-6-methoxy-4-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for the compound 2-Chloro-6-methoxy-4-methylquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide utilizes data from structurally analogous compounds and predictive methodologies to offer a comprehensive analytical profile. It also includes detailed experimental protocols for acquiring such data and logical workflow diagrams to guide researchers.
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the quinoline scaffold, drawing comparisons with known data for related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 - 8.0 | d | H-8 |
| ~7.5 - 7.7 | d | H-5 |
| ~7.2 - 7.4 | dd | H-7 |
| ~7.1 | s | H-3 |
| ~3.9 | s | -OCH₃ |
| ~2.6 | s | -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-6 |
| ~150 | C-2 |
| ~145 | C-8a |
| ~144 | C-4 |
| ~135 | C-8 |
| ~130 | C-4a |
| ~125 | C-5 |
| ~122 | C-7 |
| ~120 | C-3 |
| ~105 | C-5a |
| ~56 | -OCH₃ |
| ~19 | -CH₃ |
Solvent: CDCl₃
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 - 3100 | Aromatic C-H stretch |
| ~2950 - 3000 | Aliphatic C-H stretch (-CH₃) |
| ~1610 - 1630 | C=N stretch (quinoline ring) |
| ~1500 - 1600 | C=C stretch (aromatic ring) |
| ~1250 | Aryl-O-CH₃ stretch (asymmetric) |
| ~1030 | Aryl-O-CH₃ stretch (symmetric) |
| ~800 - 850 | C-Cl stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 207/209 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 192 | [M - CH₃]⁺ |
| 178 | [M - C₂H₃]⁺ |
| 162 | [M - Cl]⁺ |
Ionization mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Cap the tube and ensure the sample is fully dissolved by gentle vortexing.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse zg30.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1.0 s.
-
Acquisition time: ~4 s.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled zgpg30.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2.0 s.
-
Acquisition time: ~1-2 s.
-
Spectral width: 0 to 220 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Introduction (for GC-MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the gas chromatograph.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-550.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Logical Workflow
Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.
biological activity of 2-Chloro-6-methoxy-4-methylquinoline analogs
An In-Depth Technical Guide on the Biological Activity of 2-Chloro-6-methoxy-4-methylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Analogs of this compound, in particular, have emerged as a versatile class of compounds, demonstrating significant potential in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these analogs, with a focus on their anticancer and antimicrobial properties.
Synthesis of this compound and its Analogs
The foundational structure, this compound, serves as a crucial intermediate for the synthesis of a wide array of biologically active derivatives. The synthesis generally begins with accessible starting materials like 4-methoxyaniline and proceeds through a series of classical organic reactions.
A common synthetic pathway involves three primary steps:
-
Cyclization: Reaction of 4-methoxyaniline to form the initial quinoline ring.
-
Nitrification: Introduction of a nitro group, often at the 3-position.
-
Chlorination: Conversion of a hydroxyl or other group at the 2-position to a chloro group, yielding the key intermediate.[1]
This intermediate is highly reactive, particularly at the C-4 position, which is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functional groups, including amines, alcohols, and thiols, leading to a diverse library of analogs.[2]
General Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
This protocol describes the synthesis of a key intermediate used for further derivatization.
-
Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate to form 4-hydroxy-6-methoxy-2-methylquinoline.
-
Nitrification: The resulting quinoline derivative is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 3-position, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol.
-
Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the final product, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline.[1]
The structure of the final product and intermediates is typically confirmed using spectroscopic methods such as ¹H NMR and Mass Spectrometry (MS).[1]
Anticancer Activity
Analogs of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway. This pathway regulates cell growth, proliferation, survival, and angiogenesis.[1] Several quinoline derivatives have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[1] The this compound core can be considered a key pharmacophore for developing such inhibitors.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by quinoline analogs.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various quinoline analogs have been evaluated against multiple cancer cell lines. The data, typically presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, demonstrate the potency of these compounds.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Indoloquinoline Analog | HCT116 (Colorectal) | IC₅₀ | 0.35 | [3] |
| Indoloquinoline Analog | Caco-2 (Colorectal) | IC₅₀ | 0.54 | [3] |
| Dihydrazone Derivative (3b) | MCF-7 (Breast) | IC₅₀ | 7.016 | [4] |
| Dihydrazone Derivative (3c) | MCF-7 (Breast) | IC₅₀ | 7.05 | [4] |
| Quinolin-4-one Analog (6h) | NCI-H522 (Lung) | IC₅₀ | 0.0423 | [5] |
| Quinazoline-Chalcone (14g) | K-562 (Leukemia) | GI₅₀ | 0.622 | [6] |
| Quinazoline-Chalcone (14g) | HCT-116 (Colon) | GI₅₀ | < 1.81 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized quinoline analogs for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, usually DMSO) and a positive control (a known anticancer drug like 5-FU or Doxorubicin) are included.[4]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.
Antimicrobial Activity
Derivatives of 2-chloroquinoline have shown promising activity against a variety of pathogenic microbes, including bacteria and fungi. Hydrazone derivatives, in particular, have been noted for their good antibacterial and antitubercular activities.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone Derivatives | Mycobacterium tuberculosis H37Rv | 1.6 - 6.25 | [7] |
| Secondary Amine Analog (21) | Bacterial Strains | 12.5 | [8] |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis H37Rv | 9.2 - 106.4 µM | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Nutrient Broth) to a specific cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[8][9]
Experimental and Logical Workflows
The development of novel therapeutic agents from the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel quinoline analogs.
Caption: Workflow for quinoline analog drug discovery.
Conclusion
Analogs based on the this compound scaffold represent a highly promising area of research for the development of new anticancer and antimicrobial agents. The synthetic accessibility and versatile reactivity of the core structure allow for the creation of diverse chemical libraries. Quantitative in vitro data consistently demonstrate potent biological activity, often in the micromolar to nanomolar range. Further investigation into their mechanisms of action, structure-activity relationships, and in vivo efficacy is warranted to translate these promising findings into clinically viable therapeutic candidates.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-6-methoxy-4-methylquinoline: A Comprehensive Technical Guide for Organic Synthesis
Abstract
2-Chloro-6-methoxy-4-methylquinoline is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 4-position, makes it a versatile precursor for a wide range of complex molecular architectures. The chloro substituent acts as an excellent leaving group for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and key synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6340-55-2 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO | [1][2] |
| Molecular Weight | 207.66 g/mol | |
| Appearance | Solid / Powder | |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 333.4 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | 155.4 ± 26.5 °C | [1] |
| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [2] |
Spectroscopic Data (Predicted)
While experimental spectra for this specific molecule are not widely published, the following table outlines the expected spectroscopic characteristics based on analyses of closely related structures, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and other substituted quinolines.[3][4]
| Technique | Expected Data |
| ¹H NMR | δ (ppm) ≈ 7.8-8.0 (d, 1H, H5), 7.3-7.5 (m, 2H, H7, H8), 6.9-7.1 (s, 1H, H3), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm) ≈ 158 (C6), 150 (C2), 145 (C8a), 144 (C4), 130 (C5), 125 (C4a), 122 (C7), 121 (C3), 105 (C8), 56 (-OCH₃), 19 (-CH₃) |
| Mass Spec (EI) | m/z (M⁺) ≈ 207 (¹¹Cl), 209 (³⁷Cl) |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step sequence starting from a commercially available substituted aniline, such as p-anisidine. A common and effective strategy involves the construction of the corresponding quinolin-2-ol intermediate, followed by chlorination.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process:
-
Combes Quinoline Synthesis: Formation of the quinoline ring system to yield 6-methoxy-4-methylquinolin-2-ol.
-
Chlorination: Conversion of the hydroxyl group at the 2-position to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol
This protocol is adapted from established procedures for the Combes synthesis and subsequent chlorination of related quinoline systems.[3][4][5][6]
Stage 1: Synthesis of 6-Methoxy-4-methylquinolin-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid (PPA) to the mixture with stirring.
-
Heating: Heat the reaction mixture to 140-170°C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then washed with a small amount of cold ethanol.
-
Purification: The crude solid of 6-methoxy-4-methylquinolin-2-ol can be dried and used directly in the next step or purified further by recrystallization from ethanol.
Stage 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add the crude 6-methoxy-4-methylquinolin-2-ol (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.[4]
-
Heating: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[3][6]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
-
Neutralization: Basify the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Applications in Organic Synthesis
The C2-chloro substituent is the primary site of reactivity, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in modern drug discovery.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoline core and various aryl or vinyl groups, providing access to a wide range of 2-arylquinoline derivatives.[7]
This protocol is a generalized procedure based on standard methods for coupling aryl chlorides.[7][8]
-
Reaction Setup: In a Schlenk flask or a sealable reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water in a 4:1 ratio), via syringe to a concentration of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to 80-120°C with vigorous stirring for 8-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for synthesizing 2-aminoquinoline derivatives by coupling the chloroquinoline with primary or secondary amines. This reaction is crucial for installing nitrogen-containing functional groups prevalent in pharmaceuticals.[9][10]
This is a representative protocol based on established methods for the amination of chloroquinolines.[9][10]
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heating: Heat the reaction mixture to 80-110°C with vigorous stirring for 4-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Conclusion
This compound stands out as a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the C2-chloro group provide a reliable platform for constructing complex molecular frameworks. The ability to readily participate in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the systematic elaboration of the quinoline core, making it an indispensable tool for generating libraries of novel compounds for drug discovery and materials science applications.
References
- 1. echemi.com [echemi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoline Derivatives: A Technical Guide to Therapeutic Applications
Abstract
The quinoline scaffold, a fused heterocyclic aromatic system, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of compounds with diverse and potent biological activities. This technical guide provides a comprehensive exploration of the therapeutic applications of quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of these promising therapeutic agents.
Introduction: The Quinoline Core - A Versatile Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the development of numerous synthetic and naturally occurring bioactive compounds.[1] Its unique electronic properties, arising from the presence of the nitrogen atom which imparts a weak basic character, allow for a wide range of chemical modifications.[1] This synthetic tractability has enabled the creation of vast libraries of quinoline derivatives, each with tailored pharmacological profiles.[2] The therapeutic journey of quinoline derivatives began with the discovery of quinine, an antimalarial agent extracted from the bark of the Cinchona tree.[1] Since then, the quinoline nucleus has been a recurring motif in a plethora of FDA-approved drugs, highlighting its significance in modern medicine.
This guide will provide an in-depth analysis of the major therapeutic areas where quinoline derivatives have shown significant promise, supported by detailed experimental methodologies to facilitate further research and development in this exciting field.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to interfere with various stages of cancer progression. Their mechanisms of action are diverse, ranging from inducing programmed cell death (apoptosis) and halting the cell cycle to inhibiting the formation of new blood vessels (angiogenesis) that supply tumors.[2]
Mechanisms of Anticancer Activity
The anticancer effects of quinoline derivatives are multifaceted and often involve the modulation of multiple cellular pathways critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: Many quinoline-based compounds trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction and promoting the release of pro-apoptotic factors. This leads to the activation of caspases, a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: By interfering with the intricate machinery that governs cell division, certain quinoline derivatives can cause cancer cells to arrest at specific phases of the cell cycle (e.g., G2/M phase), preventing their replication.[3]
-
Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. Quinoline derivatives have been designed to inhibit various kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., PI3K, Akt), thereby disrupting crucial cancer-driving pathways.[4]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Some quinoline derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[5][6]
-
Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Quinoline-based compounds have been shown to inhibit angiogenesis by targeting key factors like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2).[7][8]
Diagram 1: Key Anticancer Mechanisms of Quinoline Derivatives
Caption: Major pathways targeted by quinoline derivatives leading to anticancer activity.
Quantitative Analysis of Anticancer Activity
The potency of quinoline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower IC50/GI50 value indicates greater potency.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazolo[4,3-f]quinolines | NUGC-3 (Gastric) | < 8 | [6] |
| 9-Anilinothiazolo[5,4-b]quinolines | K562 (Leukemia) | Varies | [5] |
| 2,4-Disubstituted Quinazolines | CNE-2 (Nasopharyngeal) | Varies | [7] |
| Quinoline Glycoconjugates | HCT-116 (Colon) | Varies | [9] |
| Isoquinoline Derivatives | HeLa (Cervical) | < 100 | [10] |
Experimental Protocols
The Skraup synthesis is a well-established method for the preparation of the quinoline core.[11][12]
Materials:
-
Aniline (or a substituted aniline)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and ferrous sulfate.
-
Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.
-
Add nitrobenzene to the reaction mixture.
-
Heat the mixture gently to initiate the reaction. The reaction is exothermic and may become vigorous.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide.
-
The crude quinoline derivative can be purified by steam distillation followed by fractional distillation or recrystallization.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoline derivative test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinoline derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Applications: Combating Infectious Diseases
Quinoline derivatives have a long and successful history as antimicrobial agents. The emergence of multidrug-resistant pathogens has revitalized interest in this scaffold for the development of novel antibiotics and antifungals.[11][15]
Mechanisms of Antimicrobial Activity
The primary mechanism by which many antibacterial quinoline derivatives, particularly the fluoroquinolones, exert their effect is through the inhibition of bacterial DNA gyrase and topoisomerase IV.[16][17] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives block essential cellular processes, leading to bacterial cell death. Some quinoline derivatives may also act by disrupting the bacterial cell membrane or inhibiting other essential enzymes.
Diagram 2: Mechanism of Action of Fluoroquinolones
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[18]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Thiazole Hybrids | Staphylococcus aureus | 7.81 | [19] |
| Quinoline-Sulfonamide Hybrids | Escherichia coli | Varies | [18] |
| Hydroxyimidazolium Hybrids | Candida albicans | ≤31.25 | [15] |
| Novel Quinoline Derivatives | Gram-positive & Gram-negative bacteria | 0.125–8 | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Quinoline derivative test compound
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new therapies for inflammatory disorders.[21]
Mechanisms of Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[21]
Quantitative Analysis of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of quinoline derivatives is commonly assessed using the carrageenan-induced paw edema model in rats.[22]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Quinoline-Azetidinone Scaffold | Varies | Significant | [23] |
| Cinnoline Derivatives | 100 | Varies | [22] |
| 3g | 50 | 63.19 | [21] |
| 6d | 50 | 68.28 | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[22]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Quinoline derivative test compound
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, standard, and test groups receiving different doses of the quinoline derivative.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Neuroprotective Applications: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Quinoline derivatives have shown promise as neuroprotective agents, with the potential to slow down or halt the progression of these devastating disorders.[24]
Mechanisms of Neuroprotective Activity
The neuroprotective effects of quinoline derivatives are linked to their antioxidant properties, their ability to chelate metal ions that contribute to oxidative stress, and their capacity to inhibit enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.[1][25]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method for assessing the neuroprotective effects of quinoline derivatives against a neurotoxin in a cell-based model.[26]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
96-well plates
-
Quinoline derivative test compound
-
Neurotoxin (e.g., MPP+ for a Parkinson's disease model)
-
MTT solution
-
Solubilization buffer
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin to the wells. Include control wells (untreated cells, cells with neurotoxin only, and cells with the test compound only).
-
Incubate the plates for 24-48 hours.
-
Assess cell viability using the MTT assay as described in section 2.3.2.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the protective effect of the quinoline derivative.
Conclusion and Future Perspectives
The quinoline scaffold has undeniably established itself as a cornerstone in medicinal chemistry, giving rise to a remarkable array of therapeutic agents with diverse applications. This guide has provided a comprehensive overview of the significant potential of quinoline derivatives in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore and exploit the therapeutic promise of this versatile heterocyclic system.
Future research should focus on the development of novel synthetic methodologies to access more complex and diverse quinoline derivatives. A deeper understanding of the structure-activity relationships and the identification of specific molecular targets will be crucial for the design of next-generation quinoline-based drugs with enhanced potency and selectivity. Furthermore, the exploration of innovative drug delivery systems and combination therapies will be essential to maximize the clinical utility of these promising compounds. The journey of quinoline from a natural antimalarial to a privileged scaffold in modern drug discovery is a testament to its enduring value, and its therapeutic odyssey is far from over.
References
- 1. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rroij.com [rroij.com]
- 23. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
The Pivotal Role of 2-Chloro-6-methoxy-4-methylquinoline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. Among the numerous quinoline-based synthons, 2-Chloro-6-methoxy-4-methylquinoline has emerged as a critical intermediate in the development of novel bioactive molecules. Its unique structural features allow for versatile chemical modifications, leading to the synthesis of compounds with significant pharmacological potential, particularly in the realms of oncology and anti-inflammatory research. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of derivatives of this compound, with a special focus on their role as modulators of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular processes frequently dysregulated in disease.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives have long been a source of inspiration for medicinal chemists, owing to their diverse biological activities. From the historical antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus has proven to be a privileged scaffold. The strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical properties and biological activities, enabling the design of potent and selective therapeutic agents. This compound, with its reactive chloro group at the 2-position, a methoxy substituent imparting specific electronic properties, and a methyl group at the 4-position, serves as a versatile starting material for the synthesis of a new generation of drug candidates.
Synthesis of Bioactive Derivatives from this compound
The chloro substituent at the 2-position of the quinoline ring is a key functional group that allows for nucleophilic substitution reactions, providing a straightforward route to a variety of derivatives. A common and effective strategy involves the reaction with various amines to yield 2-aminoquinoline derivatives, a class of compounds known for their broad spectrum of biological activities.
General Experimental Protocol for the Synthesis of 2-Aminoquinoline Derivatives
A typical synthetic procedure for the preparation of 2-aminoquinoline derivatives from this compound is as follows:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.2 mmol) and a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C for a period of 6 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aminoquinoline derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and anti-inflammatory agents. The following tables summarize the quantitative data for representative quinoline and quinazoline derivatives, highlighting their therapeutic potential.
Anticancer Activity
The antiproliferative activity of quinoline derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or the concentration required for 50% growth inhibition (GI₅₀) are common metrics used to quantify their potency.
Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Quinoline Derivative A | MDA-MB-468 (Breast) | 7.35 | [1] |
| Quinoline Derivative B | MCF-7 (Breast) | 8.22 | [1] |
| Quinoline-Chalcone Hybrid 1 | A549 (Lung) | 1.91 | |
| Quinoline-Chalcone Hybrid 2 | K-562 (Leukemia) | 5.29 | |
| Pyrimidodiazepine 14g | K-562 (Leukemia) | 0.622 | [2] |
| Pyrimidodiazepine 14g | HCT-116 (Colon) | 1.81 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is typically assessed by their ability to inhibit the production of pro-inflammatory mediators in cellular assays.
Table 2: In Vitro Anti-inflammatory Activity of Representative Quinazoline Derivatives
| Compound ID | Assay | IC₅₀ (µg/mL) | Reference |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline 1 | Protein Denaturation | 3.512 | |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline 2 | Protein Denaturation | 2.845 | |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline 3 | Protein Denaturation | 2.113 | |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline 4 | Protein Denaturation | 1.772 |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant body of evidence suggests that the anticancer and anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a number of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.
Experimental Protocol for Western Blot Analysis
Western blotting is a key technique used to investigate the effect of quinoline derivatives on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key proteins in the cascade.
-
Cell Culture and Treatment: Cancer cells (e.g., MCF-7 or A549) are cultured in appropriate media and treated with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Experimental Workflow
The development of novel therapeutic agents from this compound follows a structured workflow from initial synthesis to detailed biological characterization.
Caption: A typical experimental workflow for the development of bioactive quinoline derivatives.
Conclusion
This compound stands as a valuable and versatile building block in medicinal chemistry. Its amenability to chemical modification has enabled the synthesis of a diverse range of derivatives with potent anticancer and anti-inflammatory activities. A significant portion of these biological effects is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway. The detailed synthetic and biological evaluation protocols provided in this guide serve as a comprehensive resource for researchers dedicated to the discovery and development of novel quinoline-based therapeutics. Future efforts in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in preclinical and clinical settings.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-6-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for 2-Chloro-6-methoxy-4-methylquinoline (CAS No. 6340-55-2). The information presented is intended to support laboratory personnel in minimizing exposure risks and ensuring a safe working environment. Given that detailed toxicological properties may not be fully characterized, a cautious and proactive approach to safety is paramount.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications based on available data. It is crucial to consult the most current Safety Data Sheet (SDS) for comprehensive details.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Signal Word: Danger[4]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| CAS Number | 6340-55-2[4][5][6] |
| Molecular Formula | C₁₁H₁₀ClNO[3][4][5] |
| Molecular Weight | 207.66 g/mol [4] |
| Appearance | Solid[4] |
| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory operations being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Chemical splash goggles[1][7] | Double-gloving with nitrile or neoprene gloves[7] | Flame-resistant lab coat[1][7] | N95 respirator or higher[7][8] |
| Chemical Reactions and Purifications (in a fume hood) | Chemical splash goggles and face shield[7] | Double-gloving with nitrile or neoprene gloves[7] | Flame-resistant lab coat[1][7] | N95 respirator or higher[7][8] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][9][10]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][8][9] Do not breathe dust, fumes, or vapors.[1][9][11]
-
Dust Formation: Avoid the formation of dust and aerosols.[1][8][9][12]
-
Hygiene: Wash hands thoroughly after handling.[10][11] Contaminated work clothing should not be allowed out of the workplace.[9][11] Do not eat, drink, or smoke in work areas.[11][13]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9][10]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1][9]
-
Security: Store in a locked-up area accessible only to qualified or authorized personnel.[1][11]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[1][10][12] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][8][10][12] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[1][8][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][11] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves and respiratory protection. Avoid dust formation and breathing vapors. Ensure adequate ventilation.[1][8][12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][8][11]
-
Containment and Cleaning: Sweep up and shovel the material without creating dust. Collect the spilled material in suitable, closed containers for disposal.[1][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8]
-
Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[11][14]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][8][12]
Disposal Considerations
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.
-
Waste Treatment: Dispose of surplus and non-recyclable solutions by a licensed disposal company.[8] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][15]
-
Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[8]
-
Environmental Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1][15]
Experimental Protocols: General Methodologies for Safety Assessment
Detailed experimental protocols for the safety assessment of specific compounds are often proprietary. However, the following outlines general methodologies that are typically employed.
Acute Toxicity (Oral)
An acute oral toxicity study is generally conducted following OECD Guideline 423 (Acute Toxic Class Method). This involves the administration of the test substance to fasted animals (typically rats) in a stepwise procedure using a limited number of animals at each step. The method allows for the estimation of the LD50 (the dose lethal to 50% of the test population).
Skin Irritation
Skin irritation potential is typically assessed using in vivo or in vitro methods. The in vivo method, following OECD Guideline 404, involves applying the test substance to the shaved skin of an animal (usually a rabbit) and observing for signs of erythema and edema over a set period. In vitro methods, such as those using reconstructed human epidermis (RhE) models (OECD Guideline 439), are increasingly used as alternatives.
Eye Irritation
The potential for eye irritation or damage is evaluated using methods such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) or the in vivo rabbit eye test (OECD Guideline 405). The in vivo test involves instilling the substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-6-methoxy-4-methyl-quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 6340-55-2|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. aaronchem.com [aaronchem.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
The Discovery of Novel 2-Arylquinoline Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The 2-arylquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of this core structure have shown promise as potent anticancer agents, neuroprotective compounds, and inhibitors of various enzymes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel 2-arylquinoline derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity of various 2-arylquinoline derivatives against different cancer cell lines and enzymes.
Table 1: Anticancer Activity of 2-Arylquinoline Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | 2-phenyl, 6-H | HeLa | >100 | [1] |
| 5 | 2-phenyl, 6-CH3 | HeLa | 76.54 | [1] |
| 10 | 2-phenyl, 6-Cl | HeLa | 45.12 | [1] |
| 11 | 2-(3,4-methylenedioxyphenyl), 6-H | PC3 | 34.34 | [1] |
| 12 | 2-(3,4-methylenedioxyphenyl), 6-CH3 | PC3 | 31.37 | [1] |
| 13 | 2-(3,4-methylenedioxyphenyl), 6-OCH3 | HeLa | 8.3 | [1] |
| 1l | 2-aryl, 6-diethylamino | KB | 0.08 | [2] |
| 1l | 2-aryl, 6-diethylamino | Hep-G2 | 0.02 | [2] |
| 1l | 2-aryl, 6-diethylamino | LU-1 | 0.04 | [2] |
| 1l | 2-aryl, 6-diethylamino | MCF-7 | 0.03 | [2] |
Table 2: Enzyme Inhibitory Activity of 2-Arylquinoline Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 6f | EGFR | 25.39 | [3][4] |
| 6h | EGFR | 20.15 | [3][4] |
| 6i | EGFR | 22.36 | [3][4] |
| 20f | EGFR | 24.81 | [3][4] |
| 6f | FAK | 22.68 | [3][4] |
| 6h | FAK | 14.25 | [3][4] |
| 6i | FAK | 18.36 | [3][4] |
| 16d | FAK | 17.36 | [4] |
| 20f | FAK | 15.36 | [3][4] |
Table 3: Tau Protein Binding Affinity of 2-Arylquinoline Derivatives
| Compound ID | Binding Affinity (Ki, nM) | Reference |
| THK-5116 | >100 | [5] |
| THK-5117 | 2.60 | [5] |
| THK-5151 | 11.5 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2-arylquinoline derivatives are provided below.
Synthesis of 2-Arylquinoline Derivatives via Friedländer Annulation
This protocol describes a general method for the synthesis of 2-arylquinolines from a 2-aminoaryl ketone and a compound containing an α-methylene group.[6]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (catalyst)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in absolute ethanol.
-
Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 2-arylquinoline derivative.
Synthesis of 2-Arylquinoline-4-carboxylic Acids via Pfitzinger Reaction
This protocol outlines the synthesis of 2-arylquinoline-4-carboxylic acids from an isatin and an acetophenone derivative.[7]
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of ethanol/water solution.
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
2-Arylquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the 2-arylquinoline derivatives in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
In Vitro Tau Binding Assay
This competitive binding assay assesses the affinity of compounds for tau protein aggregates.[8]
Materials:
-
AD brain homogenates or synthetic tau fibrils
-
¹⁸F-labeled 2-arylquinoline tracer (e.g., ¹⁸F-THK-5105)
-
Unlabeled 2-arylquinoline derivatives (test compounds)
-
Assay buffer (e.g., PBS)
Procedure:
-
Incubate a fixed concentration of the ¹⁸F-labeled tracer with increasing concentrations of the unlabeled test compounds in the presence of AD brain homogenates or synthetic tau fibrils.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Separate the bound from free radioligand using a filtration method (e.g., glass fiber filters).
-
Measure the radioactivity of the filters using a gamma counter.
-
The Ki values are calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key signaling pathways and structure-activity relationships relevant to the discovery of 2-arylquinoline derivatives.
Signaling Pathway Diagrams
Caption: Dual inhibition of EGFR and FAK signaling pathways by 2-arylquinoline derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery of novel 2-arylquinoline anticancer agents.
Structure-Activity Relationship Diagram
Caption: Structure-activity relationship of 2-arylquinolines as anticancer agents.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-Activity Relationship of 2-Arylquinolines as PET Imaging Tracers for Tau Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-6-methoxy-4-methylquinoline solubility in common lab solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-6-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 6340-55-2), a substituted quinoline of interest in medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. The guide details established protocols for solubility assessment, including the gold-standard shake-flask method, and presents a generalized experimental workflow. This information is intended to be a critical resource for professionals involved in the synthesis, formulation, and biological evaluation of this compound and its analogues.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous synthetic drugs and natural products with a wide array of pharmacological activities. Their applications are extensive, particularly in the development of anticancer agents where they have been investigated as inhibitors of signaling pathways like PI3K/Akt/mTOR.[1] The solubility of any active compound is a fundamental physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, thereby critically influencing its bioavailability and therapeutic efficacy.
Understanding the solubility of this compound in common laboratory solvents is therefore a prerequisite for its advancement in drug discovery and development pipelines. Poor solubility can impede formulation, lead to unreliable results in biological assays, and ultimately hinder preclinical and clinical development. This guide provides the necessary theoretical and practical framework for researchers to accurately determine these crucial solubility parameters.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 6340-55-2[2]
-
Molecular Formula: C₁₁H₁₀ClNO[2]
-
Molecular Weight: 207.66 g/mol
-
Structure:
Source: Sigma-Aldrich
Based on its structure—a heterocyclic aromatic ring system with a chloro substituent, a methoxy group, and a methyl group—this compound is expected to be a crystalline solid with low polarity. [3]Consequently, it is predicted to have poor solubility in aqueous solutions and greater solubility in various organic solvents.
Quantitative Solubility Data
A thorough review of scientific databases and chemical literature did not yield specific, experimentally-validated quantitative solubility data for this compound. The following table is therefore provided as a template for researchers to populate with values determined through the experimental protocols detailed in this guide.
| Solvent | Classification | Predicted Solubility | Experimental Value (g/L) at 25°C | Experimental Value (mg/mL) at 25°C |
| Water | Protic, Polar | Very Low | Data not available | Data not available |
| Methanol | Protic, Polar | Moderate | Data not available | Data not available |
| Ethanol | Protic, Polar | Moderate | Data not available | Data not available |
| Acetone | Aprotic, Polar | High | Data not available | Data not available |
| Dichloromethane (DCM) | Aprotic, Nonpolar | High | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very High | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very High | Data not available | Data not available |
| Ethyl Acetate | Aprotic, Moderately Polar | Moderate-High | Data not available | Data not available |
| Acetonitrile | Aprotic, Polar | Moderate-High | Data not available | Data not available |
| Hexane | Aprotic, Nonpolar | Low | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To address the absence of public data, this section provides a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is the universally accepted gold standard for determining the thermodynamic equilibrium solubility of a compound. [4] Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected analytical-grade solvents
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2-5 mL) of the selected solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the chosen analytical method (HPLC or UV-Vis).
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation: Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or g/L.
Visualization of Experimental Workflow
The logical flow of the solubility determination process is a critical aspect of experimental planning and execution. The following diagram illustrates the key stages involved.
References
The Drug-Likeness of Substituted Quinolines: An In-Depth Technical Guide to Lipinski's Descriptors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial and anticancer properties. The journey from a promising quinoline-based compound to a viable drug candidate is arduous, with physicochemical properties playing a pivotal role in its success. Lipinski's Rule of Five provides a crucial framework for evaluating the "drug-likeness" of a molecule, predicting its potential for good oral bioavailability. This technical guide delves into the core principles of Lipinski's descriptors, their application to substituted quinoline molecules, and the experimental methodologies used for their determination.
Understanding Lipinski's Rule of Five
Formulated by Christopher A. Lipinski, the Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound.[1] An orally active drug, according to this rule, generally has:
-
No more than 5 hydrogen bond donors (the sum of OHs and NHs).
-
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).
-
A molecular weight (MW) under 500 daltons.
-
An octanol-water partition coefficient (log P) not greater than 5.
Compounds that violate more than one of these rules may have issues with absorption or permeation.[2]
Lipinski's Descriptors for Substituted Quinoline Molecules
The following tables summarize the Lipinski's descriptors for a selection of well-known substituted quinoline-based drugs, categorized by their therapeutic application. This data provides a valuable benchmark for researchers developing new quinoline derivatives.
Antimalarial Quinolines
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Compliance |
| Chloroquine | 319.87 | 4.6 | 1 | 3 | Yes |
| Amodiaquine | 355.87 | 4.4 | 2 | 3 | Yes |
| Mefloquine | 378.31 | 4.8 | 1 | 2 | Yes |
Anticancer Quinolines
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Compliance |
| Lapatinib | 581.06 | 5.41 | 1 | 8 | No (MW > 500, LogP > 5)[3] |
| Gefitinib | 446.90 | 4.2 | 1 | 6 | Yes |
| Erlotinib | 393.44 | 3.2 | 1 | 7 | Yes[4] |
| Topotecan | 421.45 | 1.6 | 2 | 7 | Yes |
| Irinotecan | 586.68 | 3.7 | 2 | 9 | No (MW > 500) |
Experimental Protocols for Determining Lipinski's Descriptors
While computational methods are widely used for the initial screening of large compound libraries, experimental determination of these parameters is crucial for accurate assessment.
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a critical factor in its ability to cross cell membranes.
1. Shake-Flask Method (Gold Standard)
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.
-
The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to distribute between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase: LogP = log10([Compound]octanol / [Compound]water)
-
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a rapid and less material-intensive method for estimating LogP. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
-
Protocol:
-
A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18).
-
The retention times of these standards are measured under isocratic conditions using a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol).
-
A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time.
-
The test quinoline compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The LogP of the test compound is then determined by interpolating its log k' value on the calibration curve.
-
Determination of Hydrogen Bond Donors and Acceptors
The number of hydrogen bond donors and acceptors is typically determined by visual inspection of the 2D chemical structure of the molecule.
-
Hydrogen Bond Donors: Count the number of hydroxyl (-OH) and amine (-NH) groups.
-
Hydrogen Bond Acceptors: Count the number of nitrogen and oxygen atoms (including those in hydroxyl, ether, carbonyl, ester, and nitro groups).
Signaling Pathways Targeted by Anticancer Quinolines
Several anticancer quinoline derivatives exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.
EGFR and HER-2 Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are often overexpressed or mutated in various cancers. Their activation triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to uncontrolled cell proliferation and survival. Drugs like Gefitinib, Erlotinib, and Lapatinib are designed to inhibit these receptors.
Caption: EGFR and HER-2 signaling pathways and points of inhibition by quinoline derivatives.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Topoisomerase I creates single-strand breaks to relieve supercoiling, while Topoisomerase II creates double-strand breaks. Anticancer drugs like Topotecan and Irinotecan act as topoisomerase inhibitors, leading to DNA damage and cell death in rapidly dividing cancer cells.
Caption: Mechanism of topoisomerase inhibition by quinoline-based drugs.
Conclusion
Lipinski's Rule of Five serves as an invaluable tool in the early stages of drug discovery, enabling researchers to prioritize compounds with a higher probability of oral bioavailability. For the development of novel substituted quinoline molecules, a thorough understanding and application of these principles, coupled with rigorous experimental validation, are essential. By carefully considering molecular weight, lipophilicity, and hydrogen bonding capacity, and by understanding the molecular targets of these compounds, scientists can more effectively design and optimize the next generation of quinoline-based therapeutics.
References
Methodological & Application
Application Note: A Two-Step Synthesis of 2-Chloro-6-methoxy-4-methylquinoline from 4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-chloro-6-methoxy-4-methylquinoline, a key intermediate in the development of various pharmacologically active compounds. The described two-step synthesis commences with the acid-catalyzed cyclization of 4-methoxyaniline with ethyl acetoacetate to yield 6-methoxy-4-methylquinolin-2(1H)-one. Subsequent chlorination of the quinolinone intermediate using phosphorus oxychloride affords the target compound in good yield. This method utilizes readily available starting materials and established chemical transformations, making it a practical and scalable route for laboratory and potential pilot-plant production.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a versatile precursor for further functionalization, particularly at the 2-position, enabling the synthesis of diverse compound libraries for drug discovery programs. The presented protocol is an adaptation of the well-established Conrad-Limpach and Combes-type quinoline syntheses, followed by a standard chlorination procedure.[1][2][3][4]
Overall Reaction Scheme
Figure 1: Overall synthetic workflow for the preparation of this compound from 4-methoxyaniline.
Experimental Protocols
Step 1: Synthesis of 6-methoxy-4-methylquinolin-2(1H)-one
This step involves the condensation and cyclization of 4-methoxyaniline with ethyl acetoacetate in the presence of an acid catalyst.
Materials:
-
4-methoxyaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-methoxyaniline and ethyl acetoacetate.
-
With vigorous stirring, slowly add polyphosphoric acid to the mixture. An exothermic reaction will occur.
-
Heat the reaction mixture to 140°C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80°C and pour it slowly into a beaker containing ice water with constant stirring.
-
A precipitate will form. Continue stirring until the precipitate solidifies completely.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-4-methylquinolin-2(1H)-one as a solid.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
The quinolinone intermediate is converted to the final product via chlorination with phosphorus oxychloride.
Materials:
-
6-methoxy-4-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the 6-methoxy-4-methylquinolin-2(1H)-one from Step 1.
-
Add phosphorus oxychloride, followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours. Monitor the reaction by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Data Presentation
| Step | Reactant 1 | Molar Equiv. 1 | Reactant 2 | Molar Equiv. 2 | Catalyst/Reagent | Reaction Temp. (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | 4-methoxyaniline | 1.0 | Ethyl acetoacetate | 1.1 | Polyphosphoric acid | 140 | 2 | 6-methoxy-4-methylquinolin-2(1H)-one | ~75-85 |
| 2 | 6-methoxy-4-methylquinolin-2(1H)-one | 1.0 | POCl₃ | ~5.0 | DMF (catalytic) | 110 | 3 | This compound | ~80-90 |
Note: Yields are approximate and may vary based on experimental conditions and purification efficiency.
Logical Relationship Diagram
Figure 2: Logical flow of the synthetic process from starting materials to the final product.
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound from 4-methoxyaniline. The procedure is well-suited for medicinal chemistry and process development laboratories, offering a straightforward route to a valuable synthetic intermediate. The use of standard laboratory reagents and techniques ensures the accessibility and reproducibility of this synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Povarov Cycloaddition Reaction with Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Povarov reaction is a powerful and versatile acid-catalyzed [4+2] cycloaddition reaction for the synthesis of tetrahydroquinolines and, subsequently, quinolines. This reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene. The resulting quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. This document provides detailed protocols and comparative data for various methodologies of the Povarov reaction for the synthesis of quinoline derivatives.
Data Presentation: Comparative Analysis of Povarov Reaction Protocols
The following table summarizes quantitative data from different catalytic systems and reaction conditions for the Povarov cycloaddition, leading to the formation of quinoline derivatives. This allows for an easy comparison of yields and conditions.
| Catalyst System | Amine Substrate | Aldehyde Substrate | Alkene/Alkyne Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 4-n-octyloxyaniline | 4-n-octyloxybenzaldehyde | 1-ethynyl-4-octyloxybenzene | Not Specified | Not Specified | Not Specified | Moderate | [1] |
| Yb(OTf)₃ | 4-n-octyloxyaniline | 4-n-octyloxybenzaldehyde | 1-ethynyl-4-octyloxybenzene | Not Specified | Not Specified | Not Specified | High | [1] |
| I₂ | Various arylamines | Methyl ketones (as aldehyde precursor) | Various styrenes | DMSO | 80–130 | Not Specified | Moderate to Good | [2] |
| TfOH | (2,2-dialkoxyethyl)ureas (in situ imine formation) | Intramolecular alkene | Not Specified | Not Specified | Not Specified | Not Specified | Excellent | [3] |
| AlCl₃ | N-aryl aldimines (pre-formed) | (from various aldehydes) | Ethyl vinyl ether | Et₂O | 30 | 0.83 | 46 | [4] |
| Cu(OTf)₂ | N-aryl aldimines (pre-formed) | (from various aldehydes) | Ethyl vinyl ether | Not Specified | Not Specified | Not Specified | Moderate | [4] |
| BF₃·OEt₂ | Aniline | Benzaldehyde | Ethoxyacetylene | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| InCl₃ | N-propargyl-6-methoxyaniline | Formaldehyde | N-vinylpyrrolidinone | Not Specified | Not Specified | Not Specified | Good | [6] |
Experimental Protocols
Protocol 1: Yb(OTf)₃-Catalyzed Three-Component Povarov Reaction[1]
This protocol outlines a one-pot synthesis of substituted quinolines from an aniline, an aldehyde, and an alkyne, catalyzed by Ytterbium(III) triflate.
Materials:
-
Substituted aniline (e.g., 4-n-octyloxyaniline)
-
Substituted benzaldehyde (e.g., 4-n-octyloxybenzaldehyde)
-
Substituted alkyne (e.g., 1-ethynyl-4-octyloxybenzene)
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substituted aniline (1.0 mmol), substituted benzaldehyde (1.0 mmol), and the alkyne (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Add the Yb(OTf)₃ catalyst (10 mol%).
-
Stir the reaction mixture at room temperature (or heat as required, monitoring by TLC).
-
Upon completion of the reaction (indicated by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Protocol 2: Iodine-Mediated Formal [3+2+1] Cycloaddition[2]
This protocol describes a metal-free synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes using molecular iodine.[2]
Materials:
-
Methyl ketone (1.0 mmol)
-
Arylamine (1.2 mmol)
-
Styrene derivative (1.5 mmol)
-
Iodine (I₂) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed reaction tube, combine the methyl ketone (1.0 mmol), arylamine (1.2 mmol), styrene derivative (1.5 mmol), and iodine (2.0 mmol).
-
Add DMSO (2 mL).
-
Heat the reaction mixture at 80–130 °C (optimization may be required for specific substrates).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add saturated aqueous sodium thiosulfate solution to quench the excess iodine.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the substituted quinoline.
Protocol 3: Lewis Acid Catalyzed Povarov Reaction with Pre-formed Imine[4]
This protocol involves the initial formation of an imine, which then undergoes a cycloaddition with an electron-rich alkene catalyzed by a Lewis acid.
Materials:
-
Aromatic amine (1.25 mmol)
-
Aromatic aldehyde (1.25 mmol)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lewis acid (e.g., AlCl₃, 1.25 mmol)
-
Electron-rich alkene (e.g., ethyl vinyl ether, 1.25 mmol)
-
Anhydrous diethyl ether (Et₂O)
Procedure: Step 1: Imine Formation
-
In a round-bottom flask, stir the aromatic amine (1.25 mmol) and aromatic aldehyde (1.25 mmol) in a suitable solvent (e.g., dichloromethane or toluene) in the presence of anhydrous MgSO₄.
-
Stir the mixture at room temperature until the imine formation is complete (monitored by TLC or ¹H NMR).
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Step 2: Cycloaddition
-
In a separate dry reaction vessel under an inert atmosphere, dissolve the pre-formed imine (1.25 mmol) and the Lewis acid (e.g., AlCl₃, 1.25 mmol) in anhydrous diethyl ether (3 mL).
-
Cool the mixture to the desired temperature (e.g., 30°C).
-
Add the electron-rich alkene (e.g., ethyl vinyl ether, 1.25 mmol) dropwise to the mixture.
-
Stir the reaction for the specified time (e.g., 50 minutes), monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a mild acid (e.g., 0.5 M HCl).[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Mandatory Visualizations
Experimental Workflow for a Three-Component Povarov Reaction
Caption: General workflow for a typical three-component Povarov cycloaddition reaction.
Proposed Mechanism for Lewis Acid-Catalyzed Povarov Reaction
Caption: Simplified mechanism of the Lewis acid-catalyzed Povarov reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. sci-rad.com [sci-rad.com]
- 5. Reaction of benzylideneaniline with some unsaturated compounds | Semantic Scholar [semanticscholar.org]
- 6. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols: Utilizing 2-Chloro-6-methoxy-4-methylquinoline as a Scaffold for Novel Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its versatile structure allows for modification to achieve high potency and selectivity against various protein kinases.[3] This document provides detailed application notes and protocols for utilizing 2-Chloro-6-methoxy-4-methylquinoline, a key chemical intermediate, in the design and synthesis of novel tyrosine kinase inhibitors (TKIs). We outline synthetic routes, derivatization strategies, and robust protocols for evaluating the biological activity of the resulting compounds.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Tyrosine kinases, a major class of these enzymes, are validated therapeutic targets. Quinoline-based small molecules have shown significant promise as TKIs, often functioning by competing with ATP at the enzyme's catalytic site.[2][4] The planarity of the quinoline ring allows it to interact with the hinge region of the kinase domain, while substituents at various positions can be tailored to confer selectivity and potency.[1]
The compound this compound (CAS No: 6340-55-2) serves as an excellent starting material for TKI development.[5] The reactive chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups and side chains to build a diverse chemical library for screening.
Synthesis of the Core Scaffold
The primary scaffold, this compound, can be synthesized from commercially available precursors. The following protocol describes a common synthetic route.
Protocol 2.1: Synthesis of this compound
This protocol is based on the chlorination of the corresponding quinolinol precursor.
Materials:
-
6-methoxy-4-methyl-2-quinolinol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxy-4-methyl-2-quinolinol in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Library Development and Screening Strategy
The chloro-substituent at the C2 position is the key to diversification. A general workflow involves synthesizing a library of derivatives through nucleophilic substitution, followed by a hierarchical screening process to identify lead compounds.
Protocol 3.1: General Procedure for Synthesis of 2-Amino-quinoline Derivatives
This protocol describes a typical nucleophilic substitution reaction with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Solvent such as isopropanol, n-butanol, or dioxane
-
Base (optional, e.g., DIPEA)
-
Standard laboratory glassware for reflux or microwave synthesis
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in isopropanol in a reaction vessel.
-
Heat the mixture to reflux for 5-10 hours.[6] Alternatively, microwave irradiation (e.g., 120-150°C for 30-60 minutes) can be used to accelerate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
-
Characterize the purified compound by NMR and mass spectrometry.
Target Signaling Pathways
Quinoline-based inhibitors have demonstrated activity against a range of tyrosine kinases involved in oncogenesis, including the EGFR, Src, and Abl kinases.[7][8] Understanding these pathways is crucial for designing targeted therapies.
Biological Evaluation Protocols
Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., Kinase-Glo®) and is designed to measure the inhibitory effect of a compound on the activity of a purified kinase.[9]
Materials:
-
Purified recombinant tyrosine kinase (e.g., c-Src, EGFR)
-
Specific peptide substrate for the kinase
-
Synthesized inhibitor compounds
-
ATP (at or near Km concentration)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer or DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the inhibitor solution at various concentrations. Include "no inhibitor" and "no enzyme" controls.
-
Initiation: Start the kinase reaction by adding ATP to all wells. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of remaining ATP by adding an equal volume of the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 5.2: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
ELISA microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known TKI like Gefitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the inhibition percentage against the compound concentration.
Data Presentation
Quantitative data from biological assays should be organized systematically to facilitate structure-activity relationship (SAR) analysis. The table below provides an example of how to present inhibition data for a series of hypothetical derivatives.
Table 1: Representative Biological Activity of Quinoline-Based Kinase Inhibitors
(Note: The data below is illustrative and compiled from studies on various quinoline derivatives, not specifically from this compound. It serves as a template for data presentation.)
| Compound ID | R-Group (at C2) | Target Kinase | IC₅₀ (nM)[3] | Cell Line | GI₅₀ (µM)[6] |
| Ref-1 | - | c-Met | 1.04 | MKN-45 | 0.093 |
| Ref-2 | - | Src | 35 | - | 1.3 |
| 12a | Phenyl-benzimidazole | c-Met | 0.9 | A549 | 3.8 |
| 12c | 4-Fluoro-phenyl-benzimidazole | c-Met | 2.1 | MCF-7 | 4.1 |
| 12l | p-Tolyl-benzimidazole | c-Met | 1.5 | MKN-45 | 2.5 |
Conclusion
This compound is a valuable and versatile starting material for the development of novel tyrosine kinase inhibitors. Its amenability to chemical modification allows for the creation of extensive compound libraries. By employing the systematic synthesis, screening, and evaluation protocols detailed in these notes, researchers can efficiently identify and optimize potent and selective kinase inhibitors for further preclinical and clinical investigation.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Chloro-6-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties. The strategic substitution on the quinoline ring allows for the fine-tuning of its pharmacological effects. 2-Chloro-6-methoxy-4-methylquinoline is a key intermediate that serves as a versatile building block for the synthesis of a variety of quinoline derivatives with potential as anticancer agents. The presence of a reactive chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the generation of compound libraries for anticancer screening.
These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases involved in cancer cell signaling, such as the PI3K/Akt/mTOR pathway, and the disruption of microtubule dynamics. This document provides detailed application notes and protocols for the synthesis of a potential anticancer agent derived from this compound, along with methods for its biological evaluation.
Data Presentation
The following table summarizes the in vitro anticancer activity of a representative 2-anilino-6-methoxy-4-methylquinoline derivative against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| QM-A1 | A549 (Lung Carcinoma) | 5.2 |
| MCF-7 (Breast Adenocarcinoma) | 3.8 | |
| HCT116 (Colon Carcinoma) | 7.1 | |
| PC-3 (Prostate Cancer) | 6.5 |
Note: The data presented is a representative example based on the activities of structurally similar anilino-quinolines and is for illustrative purposes.
Experimental Protocols
Synthesis of N-(4-aminophenyl)-6-methoxy-4-methylquinolin-2-amine (QM-A1)
This protocol describes the synthesis of a potential anticancer agent via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
p-Phenylenediamine
-
2-Propanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
To a solution of this compound (1.0 mmol) in 20 mL of 2-propanol in a 50 mL round-bottom flask, add p-phenylenediamine (1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) with constant stirring for 8-12 hours.
-
Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(4-aminophenyl)-6-methoxy-4-methylquinolin-2-amine (QM-A1).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized compound (QM-A1)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound (QM-A1) in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of QM-A1.
Proposed Signaling Pathway Inhibition
Application Notes and Protocols for the Analytical Characterization of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of quinoline derivatives, a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, materials science, and agricultural chemistry.[1][2] The methodologies outlined herein cover key chromatographic and spectroscopic techniques essential for the identification, quantification, and structural elucidation of these compounds.
Chromatographic Techniques
Chromatographic methods are paramount for separating quinoline derivatives from complex matrices and for their quantification.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques, offering high sensitivity and selectivity.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of quinoline derivatives, particularly for non-volatile or thermally sensitive compounds.[4] Reverse-phase HPLC (RP-HPLC) with a C18 column is a common and effective starting point for method development.[4][5]
Application Note: HPLC is ideal for quantifying quinoline derivatives in various samples, including pharmaceutical formulations, biological fluids, and environmental matrices.[4] UV detection is commonly employed due to the strong UV absorbance of the quinoline ring system.[5] Method validation according to ICH guidelines is crucial for reliable and accurate results in drug development and quality control settings.[4]
Quantitative Data Summary: HPLC Methods
| Analyte | Matrix | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | 0.1 µg/mL | 0.2 µg/mL | 90.6 - 98.9 | [3][6] |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 cartridges | - | - | 80.6 - 88.2 | [3][7] |
| Quinoline-2-carboxylic acid | Pharmaceutical | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | Validated | Validated | 98.5 - 101.2 | [5] |
| Quinoline Yellow WS | Dyes | BIST A+ (5µm, 4.6x150 mm) | - | - | - | [3][8] |
Experimental Protocol: HPLC-UV Analysis of Quinoline in Textiles
This protocol is adapted from a method for determining quinoline in textile samples.[3]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[4][5]
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).[5]
-
Ultrapure water.[5]
-
Quinoline reference standard (purity ≥98%).
-
Textile sample.
-
0.45 µm syringe filters.[4]
3. Sample Preparation: Ultrasonic Extraction [3]
-
Cut 1.0 g of the textile sample into small pieces (approx. 5mm x 5mm).
-
Place the sample into an appropriate extraction vessel.
-
Add 10 mL of acetonitrile to the vessel.
-
Perform ultrasonic extraction for 30 minutes at 40°C.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm filter membrane into an HPLC vial.[3]
4. Chromatographic Conditions: [3][5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient could be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 225 nm or 289 nm depending on the derivative.[3][5]
5. Analysis Sequence:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[4]
-
Inject a blank (mobile phase or blank matrix extract) to check for interferences.[4]
-
Prepare a calibration curve by making serial dilutions of the quinoline reference standard in the mobile phase and inject them from lowest to highest concentration.
-
Inject the prepared textile sample extracts.
-
Periodically inject a quality control standard to ensure system suitability.[4]
6. Quantification:
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of quinoline in the samples by interpolating their peak areas from the calibration curve.
References
- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. ijfmr.com [ijfmr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Chloro-6-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For professionals in drug discovery and organic synthesis, a comprehensive understanding of the NMR spectra of quinoline derivatives is crucial. Quinolines are a significant class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products.[1] This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of a specific substituted quinoline, 2-chloro-6-methoxy-4-methylquinoline. The precise characterization of such molecules is fundamental for understanding their structure-activity relationships (SAR).[1]
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known effects of substituents on the quinoline ring system, drawing comparisons from data on compounds like 2-chloroquinoline, 6-methoxyquinoline, and various methylquinolines.[2][3][4] The numbering convention used for the assignments is shown in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.25 | s | - |
| H-5 | ~7.85 | d | ~9.0 |
| H-7 | ~7.35 | dd | ~9.0, 2.5 |
| H-8 | ~7.95 | d | ~2.5 |
| 4-CH₃ | ~2.60 | s | - |
| 6-OCH₃ | ~3.90 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151.0 |
| C-3 | ~122.0 |
| C-4 | ~145.0 |
| C-4a | ~148.0 |
| C-5 | ~128.0 |
| C-6 | ~158.0 |
| C-7 | ~105.0 |
| C-8 | ~130.0 |
| C-8a | ~125.0 |
| 4-CH₃ | ~18.0 |
| 6-OCH₃ | ~55.5 |
Principles of NMR Spectroscopy for Substituted Quinolines
¹H NMR Spectroscopy
The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton.[1]
-
Aromatic Protons: Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nitrogen atom deshields adjacent protons, causing them to appear at a lower field.[1]
-
Substituent Effects:
-
The chloro group at the C-2 position is electron-withdrawing and will deshield neighboring protons.
-
The methoxy group at the C-6 position is electron-donating and will shield nearby protons, causing them to resonate at a higher field.
-
The methyl group at the C-4 position is weakly electron-donating.
-
-
Coupling Constants (J): Spin-spin coupling between non-equivalent protons provides information about their connectivity. For instance, ortho-coupling in aromatic systems is typically larger than meta- or para-coupling.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[1]
-
Chemical Shifts (δ): The electronegative chlorine and oxygen atoms significantly influence the chemical shifts of the carbons to which they are attached and their neighbors.[2]
-
Quaternary Carbons: Carbons that are not attached to any protons will appear as singlets in a proton-decoupled ¹³C NMR spectrum.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[2]
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[2]
NMR Instrument Parameters
Typical ¹H NMR Acquisition Parameters: [1]
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width (SW): 0-15 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for samples with sufficient concentration. This should be increased for more dilute samples.[1]
Typical ¹³C NMR Acquisition Parameters: [1]
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Spectral Width (SW): 0-200 ppm.[1]
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Relaxation Delay (D1): 2-5 seconds.[1]
-
Number of Scans (NS): 128 or more scans, depending on the sample concentration.[1]
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Workflow
Caption: Experimental workflow for the NMR analysis of this compound.
Conclusion
This document provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, based on established principles of NMR spectroscopy and data from related compounds, serves as a valuable reference for spectral interpretation. The detailed experimental protocol outlines a standardized approach for sample preparation, data acquisition, and processing, ensuring reproducibility and accuracy in results. For unambiguous structural confirmation, researchers are encouraged to perform two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, which can definitively establish proton-proton and proton-carbon correlations.
References
Application Notes and Protocols for 2-Chloro-6-methoxy-4-methylquinoline and its Analogs in PI3K/mTOR Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the role of quinoline derivatives, specifically exemplified by 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, in the modulation of the PI3K/mTOR signaling pathway. While direct studies on 2-Chloro-6-methoxy-4-methylquinoline are limited, the protocols and data presented for its structural analog serve as a robust guide for investigating similar compounds.
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. Quinoline-based compounds have emerged as a promising class of inhibitors targeting this pathway.
Mechanism of Action: A Representative Analog
A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (henceforth referred to as Compound 49), has demonstrated potent cytotoxic effects in colorectal cancer cell lines by modulating the PI3K/Akt/mTOR pathway.[1][2][3][4][5] Molecular docking studies suggest that this class of compounds may act by directly targeting the kinase domain of PI3K (PI3KCA), thereby inhibiting its catalytic activity.[1] This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.[1][2][3][4]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of the representative quinoline derivative, Compound 49, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.35[4] |
| Caco-2 | Colorectal Cancer | 0.54[4] |
| PANC-1 | Pancreatic Cancer | >10 |
| SMMC-7721 | Liver Cancer | >10 |
| AGS | Gastric Cancer | >10 |
| HIEC | Normal Intestinal Epithelial | >10 |
Data sourced from studies on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.[1][2][3]
Experimental Protocols
Detailed protocols for assessing the efficacy of quinoline derivatives on the PI3K/mTOR pathway are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of the test compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (this compound or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) to the respective wells. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for PI3K/mTOR Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with the test compound.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K, anti-p70S6K, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at desired concentrations (e.g., 0.4 µM) for 24 hours.[1]
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to their respective total protein levels to determine the effect of the compound. β-actin is typically used as a loading control.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.mpu.edu.mo [research.mpu.edu.mo]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.mpu.edu.mo [research.mpu.edu.mo]
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] These compounds exhibit a wide range of therapeutic properties, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2][4] Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh reaction conditions, long reaction times, and result in moderate to low yields.[5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that significantly accelerates chemical reactions, leading to higher yields and cleaner products.[6][7] This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, a process known as molecular heating, which occurs through dipole rotation and ionic conduction.[3] The key advantages of MAOS over conventional heating methods include dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced purity.[7][8] Furthermore, microwave-assisted synthesis often allows for solvent-free "neat" conditions, reducing solvent waste and contributing to more environmentally benign protocols.[9]
These application notes provide detailed protocols for the microwave-assisted synthesis of various quinoline derivatives, summarizing key quantitative data in structured tables for easy comparison and including diagrams to illustrate experimental workflows.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a microwave-assisted organic synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namibian-studies.com [namibian-studies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing P-glycoprotein Inhibitors from Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing intracellular concentrations of anticancer agents to sublethal levels. The quinoline scaffold has emerged as a promising starting point for the development of potent and specific P-gp inhibitors, offering a versatile platform for chemical modification to enhance inhibitory activity and modulate pharmacokinetic properties. These "chemosensitizers" or "MDR modulators" can restore the efficacy of conventional anticancer drugs. This document provides an overview of key quinoline-based P-gp inhibitors, their biological activities, and detailed protocols for their evaluation.
Key Quinoline-Based P-gp Inhibitors
Several quinoline derivatives have been investigated for their potential to reverse P-gp-mediated MDR. These compounds often exhibit potent inhibitory effects at non-toxic concentrations. A notable example is MS-209, a novel quinoline derivative, which has demonstrated significant MDR reversal in various cancer cell lines by directly interacting with P-gp and inhibiting its drug transport function.[1] Similarly, nuciferine, a quinoline derivative, has also been identified as a potent inhibitor of P-gp-mediated MDR.[2] Research has also focused on synthetic quinoline derivatives, such as those incorporating thiophene and benzene rings, which have been shown to significantly enhance the efficacy of chemotherapeutic drugs in resistant cells.[2]
Quantitative Data Summary
The efficacy of P-gp inhibitors is typically quantified by their ability to reduce the IC50 (half-maximal inhibitory concentration) of a co-administered anticancer drug in resistant cell lines. This is often expressed as the Reversal Fold (RF), calculated as the IC50 of the anticancer drug alone divided by the IC50 in the presence of the inhibitor.
| Quinoline Derivative | Cell Line | Anticancer Drug | IC50 of Anticancer Drug (μM) | IC50 with Inhibitor (μM) | Reversal Fold (RF) | Reference |
| Compound 60 [2] | MCF-7/ADR | Doxorubicin | 50.85 | 1.02 | 49.9 | [2] |
| MCF-7/ADR | Paclitaxel | 58.70 | 0.72 | 81.5 | [2] | |
| MCF-7/ADR | Daunorubicin | 51.62 | 2.64 | 19.6 | [2] | |
| MCF-7/ADR | Vincristine | 10.05 | 0.44 | 22.8 | [2] | |
| Nuciferine (NF) [2] | - | - | - | - | - | [2] |
| MS-209 [1] | Various MDR cell lines | - | - | - | Effective at 3 µM | [1] |
| Compound 160a [3] | Doxorubicin-resistant cell lines | Doxorubicin | - | - | Synergistic effect | [3] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which quinoline-based inhibitors counteract P-gp-mediated MDR is through direct inhibition of the transporter's efflux function. This can occur through several mechanisms:
-
Competitive Inhibition: The inhibitor binds to the same drug-binding site on P-gp as the anticancer drug, thereby competing for transport.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that reduces the transporter's affinity for its substrates or inhibits the ATP hydrolysis that powers the efflux.
-
Modulation of ATPase Activity: P-gp function is dependent on ATP hydrolysis. Some inhibitors can stimulate P-gp's ATPase activity to a non-productive state or inhibit it altogether, thus disrupting the energy source for drug efflux.[4]
Figure 1: Mechanism of P-glycoprotein inhibition by quinoline derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibitory potential.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the test compound itself is toxic to the cells, ensuring that the observed chemosensitization is not due to a synergistic cytotoxic effect.
Materials:
-
Cancer cell lines (drug-sensitive parental line and its P-gp-overexpressing resistant counterpart)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoline inhibitor stock solution (in DMSO)
-
Anticancer drug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the quinoline inhibitor and the anticancer drug in culture medium.
-
Treat the cells with:
-
Anticancer drug alone (to determine its IC50 in both cell lines).
-
Quinoline inhibitor alone (to determine its cytotoxicity).
-
A fixed, non-toxic concentration of the quinoline inhibitor combined with varying concentrations of the anticancer drug.
-
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). The Reversal Fold (RF) is calculated as: RF = IC50 of anticancer drug alone in resistant cells / IC50 of anticancer drug with inhibitor in resistant cells.
Figure 2: Workflow for the MTT-based cytotoxicity and P-gp inhibition assay.
Rhodamine 123 (Rho-123) Accumulation Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp-overexpressing and parental cancer cell lines
-
Culture medium
-
Quinoline inhibitor
-
Rhodamine 123
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest and wash the cells, then resuspend them in culture medium.
-
Pre-incubate the cells with the quinoline inhibitor at a non-toxic concentration for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence in inhibitor-treated cells compared to untreated cells indicates P-gp inhibition.
P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of the test compound.
Materials:
-
P-gp-containing membrane vesicles
-
Quinoline inhibitor
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., malachite green)
-
96-well plates
-
Plate reader
Protocol:
-
Incubate the P-gp membrane vesicles with various concentrations of the quinoline inhibitor for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
A change in the rate of ATP hydrolysis compared to the basal level indicates an interaction between the compound and the P-gp ATPase domain.
Conclusion
The quinoline scaffold represents a valuable framework for the design and development of novel P-gp inhibitors. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of these compounds. A systematic evaluation of cytotoxicity, P-gp inhibitory activity, and mechanism of action is essential for identifying promising candidates for further preclinical and clinical development in the ongoing effort to overcome multidrug resistance in cancer.
References
- 1. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Synthesis of Functionalized 2-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective synthesis of functionalized 2-chloroquinolines, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The primary focus is on the Vilsmeier-Haack reaction, a versatile and widely used method for constructing the 2-chloroquinoline scaffold with high regioselectivity.[1][2]
Overview of Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[1] In the context of quinoline synthesis, the reaction of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) provides a direct and regioselective route to 2-chloro-3-formylquinolines.[3] This method is particularly advantageous due to its simplicity and the utility of the resulting products as versatile synthons for further chemical transformations.
The general transformation involves the cyclization of an N-arylacetamide, where the Vilsmeier reagent acts as both a chlorinating and formylating agent, leading to the formation of the quinoline ring system. The reaction is influenced by the electronic nature of the substituents on the N-arylacetamide, with electron-donating groups generally favoring the cyclization and leading to good yields.
Below is a diagram illustrating the logical workflow of the Vilsmeier-Haack synthesis of 2-chloroquinolines.
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on methodologies reported for the synthesis of various 2-chloro-3-formylquinolines from substituted acetanilides.[1]
Materials:
-
Substituted N-arylacetamide (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Crushed ice
-
Ethyl acetate for recrystallization
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
To this freshly prepared Vilsmeier reagent, add the substituted N-arylacetamide portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, slowly raise the temperature of the reaction mixture and then heat it to 80-90 °C for the specified time (typically 4-16 hours, substrate-dependent). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any remaining DMF and inorganic impurities.
-
Purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to afford the pure 2-chloro-3-formylquinoline.
The following diagram illustrates the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow for 2-chloroquinoline synthesis.
Data Presentation: Synthesis of Substituted 2-Chloro-3-formylquinolines
The following table summarizes the yields of various substituted 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction from the corresponding N-arylacetamides. The data is compiled from the literature to provide a comparative overview of the reaction's efficiency with different substrates.
| Entry | Substituent on Acetanilide | Product | Yield (%) | Reference |
| 1 | H | 2-Chloroquinoline-3-carbaldehyde | 75 | |
| 2 | 4-Methyl | 2-Chloro-6-methylquinoline-3-carbaldehyde | 80 | |
| 3 | 4-Methoxy | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 85 | |
| 4 | 4-Chloro | 2,6-Dichloroquinoline-3-carbaldehyde | 70 | |
| 5 | 4-Nitro | 2-Chloro-6-nitroquinoline-3-carbaldehyde | 65 | |
| 6 | 3-Methyl | 2-Chloro-7-methylquinoline-3-carbaldehyde | 78 | |
| 7 | 3-Methoxy | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 82 | |
| 8 | 2-Methyl | 2-Chloro-8-methylquinoline-3-carbaldehyde | 72 | [3] |
Reaction Mechanism
The Vilsmeier-Haack cyclization of N-arylacetamides to 2-chloro-3-formylquinolines is a multi-step process. The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. This is followed by electrophilic attack on the enamide form of the acetanilide, leading to a series of cyclization and elimination steps that ultimately yield the final product.
The diagram below outlines the proposed mechanistic pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methoxy-4-methylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-6-methoxy-4-methylquinoline, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is often synthesized via a Vilsmeier-Haack type reaction followed by cyclization and chlorination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may have decomposed due to moisture. 2. Insufficient Reaction Temperature: The cyclization step may require higher temperatures. 3. Poor Quality Starting Materials: Impurities in the starting aniline or acetoacetate derivative can inhibit the reaction. | 1. Reagent Preparation: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Optimization: Gradually increase the reaction temperature for the cyclization step, for example, from 80-90°C up to 110°C, while monitoring the reaction progress by TLC.[1] 3. Starting Material Purity: Ensure the purity of starting materials by recrystallization or distillation. |
| Formation of Significant Side Products | 1. Uncontrolled Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to side product formation. 2. Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the Vilsmeier reagent, can lead to undesired reactions. 3. Prolonged Reaction Time: Extended reaction times can lead to the formation of degradation products. | 1. Temperature Control: Add reagents dropwise, especially during the formation of the Vilsmeier reagent and its addition to the reaction mixture, while maintaining the recommended temperature using an ice bath or other cooling methods.[2] 2. Stoichiometric Adjustments: Carefully control the molar ratios of the reactants. A slight excess of the Vilsmeier reagent is common, but large excesses should be avoided. 3. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid over-reaction. |
| Difficult Product Purification | 1. Presence of Polar Impurities: Unreacted starting materials or polar side products can complicate purification by column chromatography. 2. Oily Product: The crude product may be an oil that is difficult to crystallize. 3. Co-elution of Impurities: Impurities with similar polarity to the desired product can be challenging to separate. | 1. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities. Washing with a saturated sodium bicarbonate solution can help remove acidic impurities.[3] 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexanes) to obtain a crystalline product. 3. Chromatography Optimization: Use a different solvent system for column chromatography or consider using a different stationary phase. Flash column chromatography is often effective.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: A common route involves the reaction of a substituted aniline, such as p-anisidine, with an acetoacetate derivative, followed by cyclization and chlorination using a Vilsmeier-Haack type reaction with phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][5]
Q2: How can I improve the yield of the chlorination step?
A2: To improve the yield of the chlorination step, ensure that the intermediate hydroxyquinoline is completely dry before adding POCl₃. The reaction should be carried out under anhydrous conditions, and a slight excess of POCl₃ can be used. The reaction temperature and time are also critical parameters to optimize.[1]
Q3: What are the key safety precautions to take during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be quenched carefully by slowly adding the reaction mixture to ice water.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can determine when the reaction is complete.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar quinoline derivatives.[1]
-
Formation of the Hydroxyquinoline Intermediate:
-
In a round-bottom flask, combine 4-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a cyclizing agent such as polyphosphoric acid.
-
Heat the mixture with stirring. The reaction temperature may range from 100°C to 170°C.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool and then pour it onto ice water.
-
Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-methoxy-4-methyl-2-quinolinol.
-
-
Chlorination to this compound:
-
In a flask equipped with a reflux condenser and a calcium chloride guard tube, place the dried 6-methoxy-4-methyl-2-quinolinol (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, 3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of structurally related chloro-quinoline compounds, which can serve as a benchmark for optimizing the synthesis of this compound.
| Compound | Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | 6-methoxy-2-methyl-3-nitroquinolin-4-ol | POCl₃, DMF | 110°C, 2 hours | 85.0% | [1] |
| 2-chloro-6-hydroxyquinoline | 2-chloro-6-methoxyquinoline | BBr₃, DCM | 0-20°C, 15 hours | 93% | [3] |
| 2-Chloro-8-methyl-3-formyl Quinoline | o-methyl acetanilide | POCl₃, DMF | 80-90°C, 4 hours | Good | [5] |
Visualizations
Synthesis Pathway
Caption: Synthesis route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
purification of crude 2-Chloro-6-methoxy-4-methylquinoline by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Chloro-6-methoxy-4-methylquinoline by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound in a question-and-answer format.
Issue 1: The compound is not moving from the origin on the TLC plate or column.
-
Question: My this compound spot is stuck at the baseline of my TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What should I do?
-
Answer: This indicates that the eluent is not polar enough to move the compound up the stationary phase. You should gradually increase the polarity of the mobile phase. Try increasing the percentage of ethyl acetate in hexanes incrementally, for example, to 30%, 40%, and 50%. If the compound still shows very low mobility, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Issue 2: The compound streaks or "tails" on the TLC plate and column.
-
Question: I'm observing significant streaking of my compound spot on the TLC plate, leading to poor separation in the column. What is the cause and how can I fix it?
-
Answer: Streaking is a common issue with nitrogen-containing heterocyclic compounds like quinolines due to the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica gel.[1] To mitigate this, you can:
-
Add a basic modifier: Add a small amount (0.1-1%) of triethylamine (NEt₃) or pyridine to your eluent system.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[1]
-
Issue 3: The purified fractions contain impurities or the separation is poor.
-
Question: After running the column, my fractions are still showing multiple spots on the TLC. How can I improve the resolution?
-
Answer: Poor separation can result from several factors:
-
Improper solvent system: The polarity of your eluent may be too high, causing all compounds to elute too quickly. Try a less polar solvent system.
-
Column overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.
-
Poor column packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Issue 4: The compound appears to be decomposing on the column.
-
Question: I suspect my this compound is degrading during chromatography as my yield is very low and I see new, unexpected spots on the TLC of my fractions. What can I do?
-
Answer: The acidic nature of silica gel can sometimes cause the decomposition of sensitive compounds.[1] To prevent this:
-
Deactivate the silica gel: As mentioned for streaking, adding a basic modifier like triethylamine to the eluent can help.[1]
-
Minimize contact time: Run the column as quickly as is practical to reduce the time your compound spends on the silica gel.
-
Work at lower temperatures: If the compound is thermally labile, consider running the column in a cold room.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for TLC analysis is a mixture of non-polar and moderately polar solvents. Based on the purification of similar quinoline derivatives, a solvent system of 20-30% ethyl acetate in hexanes is a reasonable starting point. You can adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the desired compound, which is ideal for column separation.
Q2: How do I prepare the column for chromatography?
A2: There are two common methods for packing a silica gel column:
-
Dry Packing: Add the dry silica gel powder to the column and then carefully run the eluent through it until the silica is fully saturated and packed.
-
Wet Packing (Slurry Method): Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, draining the excess solvent until the solvent level is just above the silica bed. This method generally results in a more uniformly packed column.
Q3: How should I load my crude sample onto the column?
A3:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a volatile solvent in which it is highly soluble (e.g., dichloromethane). Carefully add the solution to the top of the column with a pipette.
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often leads to better separation for less soluble compounds.
Q4: What are the potential impurities I should be looking for?
A4: Potential impurities will depend on the synthetic route used to prepare the this compound. Common impurities could include unreacted starting materials (e.g., 4-methoxyaniline), byproducts from side reactions, or regioisomers. A thorough analysis of the crude material by TLC against the starting materials is recommended before purification.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The exact solvent system and gradient may need to be optimized based on the specific impurity profile of your crude material.
1. Preparation of the Mobile Phase (Eluent):
-
Prepare a stock solution of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
If streaking is observed during TLC analysis, add 0.1-1% triethylamine to the polar solvent stock.
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various ratios of your chosen solvent system (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal eluent composition that gives the target compound an Rf value of ~0.3-0.4 and good separation from impurities.
3. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using either the dry or wet packing method with the initial, least polar eluent determined from your TLC analysis.
4. Sample Loading:
-
Load the crude product onto the column using either the wet or dry loading method as described in the FAQs.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
6. Isolation of the Purified Product:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization if necessary. A common solvent for recrystallization of similar compounds is ethanol.
Data Presentation
The following tables summarize the key quantitative parameters for the purification process.
Table 1: Recommended Starting Conditions for TLC and Column Chromatography
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Non-polar) | Hexanes or Cyclohexane |
| Mobile Phase (Polar) | Ethyl Acetate or Dichloromethane |
| Initial Eluent Composition | 10-20% Polar in Non-polar Solvent |
| Basic Modifier (if needed) | 0.1-1% Triethylamine |
| Target Rf Value | 0.3 - 0.4 |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) |
Table 2: Example Gradient Elution Profile
| Step | Solvent System | Volume | Purpose |
| 1 | 10% Ethyl Acetate in Hexanes | 2-3 column volumes | Elute very non-polar impurities |
| 2 | 20% Ethyl Acetate in Hexanes | 5-10 column volumes | Elute the target compound |
| 3 | 40% Ethyl Acetate in Hexanes | 2-3 column volumes | Elute more polar impurities |
Note: This is an example profile and should be optimized based on TLC analysis.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purification of crude this compound.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Overcoming Side Reactions in Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during this versatile reaction. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to optimize your synthetic strategy.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Friedländer synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
A: Several factors can contribute to low yields in the Friedländer synthesis. The most common culprits include an inappropriate catalyst choice, suboptimal reaction temperature, poor substrate reactivity, and competing side reactions.[1] The polarity and nature of the solvent can also significantly influence reaction rates and the solubility of reactants.[1]
-
Inappropriate Catalyst: The selection of an acid or base catalyst is critical and highly dependent on the specific substrates.[1]
-
Acid Catalysts: Generally effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[1]
-
Base Catalysts: Often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
-
-
Suboptimal Reaction Temperature: The reaction often requires heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of starting materials and the formation of undesired byproducts.[1][2] It is crucial to find the optimal temperature for your specific substrates.
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down or prevent the reaction.[1]
-
Side Reactions: The most prevalent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[1]
Issue 2: Formation of Self-Condensation Products
Q: I am observing significant amounts of a byproduct that appears to be the result of my ketone reactant condensing with itself. How can I prevent this?
A: Self-condensation of the ketone, an aldol condensation, is a major competing reaction, especially when using base catalysts.[1] To mitigate this, consider the following strategies:
-
Catalyst Selection:
-
Acid Catalysis: Switching to an acid catalyst such as p-TsOH or a Lewis acid can often minimize the self-condensation of the ketone.
-
Milder Bases: If a base is necessary, using a milder base might reduce the rate of self-condensation.
-
-
Reactant Modification:
-
Use of an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, using its pre-formed imine with the amine of the other reactant can prevent the ketone from being available for self-condensation.[3]
-
-
Reaction Conditions:
-
Slow Addition: A slow, controlled addition of the ketone to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular self-condensation reaction.
-
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A: The use of unsymmetrical ketones with two different enolizable α-methylene groups can lead to the formation of two different quinoline regioisomers.[4] Several strategies can be employed to enhance regioselectivity:
-
Catalyst Control:
-
Amine Catalysts: Cyclic secondary amines, such as pyrrolidine, have been shown to be effective in directing the reaction to favor the formation of the 2-substituted quinoline.[4]
-
Ionic Liquids: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can promote regiospecific synthesis.[4]
-
-
Use of Directing Groups:
-
Reaction Conditions:
-
Gradual Addition and Temperature: In amine-catalyzed reactions, a gradual addition of the methyl ketone substrate combined with higher reaction temperatures can increase the regioselectivity in favor of the 2-substituted product.[4]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, which in some cases can improve reaction yields and enhance regioselectivity.[4]
Issue 4: Tar Formation
Q: My reaction mixture is turning into a dark, tarry substance, making product isolation difficult. What causes this and how can I minimize it?
A: Tar formation is often a result of harsh reaction conditions, such as strong acids and high temperatures, which can lead to the polymerization of reactants and intermediates.[5] While more commonly associated with related quinoline syntheses like the Skraup synthesis, it can occur in the Friedländer reaction under aggressive conditions. To minimize tarring:
-
Use of Moderators: In acid-catalyzed reactions, the addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction rate and reduce charring.[5]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic processes should be carefully controlled.[5]
-
Controlled Addition of Acid: If using a strong acid catalyst, add it slowly and with efficient cooling to prevent localized hotspots.[5]
Quantitative Data on Catalyst Performance
The choice of catalyst significantly impacts the yield and reaction time of the Friedländer synthesis. Below is a summary of the performance of various catalysts.
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Reference |
| Transition-Metal Catalysts | |||||
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified | [6] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified | [6] |
| Ionic Liquids | |||||
| [Msim][OOCCCl₃] | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified | [6] |
| [bmim]HSO₄ | Friedländer Reaction | 2-aminobenzaldehydes and allenoates | High | Not Specified | [6] |
| Nanocatalysts | |||||
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free | [6] |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free | [6] |
| Solid-Supported Catalysts | |||||
| Amberlyst-15 | Friedländer Synthesis | 2-aminoaryl ketones and active methylene compounds | Good | Refluxing ethanol | [7] |
| PEG-SO₃H | Friedländer Synthesis | 2-amino-5-chlorobenzophenone and active methylene compounds | Good to Excellent | 60°C, Aqueous medium | [7] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Friedländer Synthesis
This protocol describes a general procedure for the acid-catalyzed synthesis of quinolines.[8]
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 eq)
-
Ketone with an α-methylene group (1.1 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone and the ketone with an α-methylene group in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Solvent-Free Friedländer Synthesis using a Nanocatalyst
This protocol provides an environmentally friendly approach using a reusable nanocatalyst.[6]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
Heat the reaction mixture at the optimal temperature (e.g., 90°C) with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and add a suitable solvent (e.g., ethanol) to dissolve the product.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Remove the solvent from the solution to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Friedländer Synthesis Main Reaction Pathways
There are two primary mechanistic pathways for the Friedländer synthesis, which can be influenced by the reaction conditions.[9]
Caption: The two primary mechanistic routes in the Friedländer synthesis.
Troubleshooting Logic for Low Yield
A systematic approach to troubleshooting can help identify the root cause of low product yield.
Caption: A decision tree for troubleshooting low yields in Friedländer synthesis.
Formation of Self-Condensation Side Product
The self-condensation of the ketone reactant is a common side reaction that competes with the desired Friedländer synthesis.
Caption: Competing pathways leading to the desired product and a common side product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Quinoline Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the optimization of quinoline synthesis.
General Troubleshooting and FAQs
This section covers broad issues applicable to various quinoline synthesis methodologies.
Q1: How can I improve the overall yield and purity of my quinoline product?
A1: Optimizing key reaction parameters like temperature, duration, and catalyst selection is fundamental. For purification, a common method involves drying the crude product with Na2SO4, followed by vacuum distillation from zinc dust.[1] An alternative and effective technique is the conversion of the crude quinoline into a salt, such as a hydrochloride or picrate, which facilitates purification through crystallization.[1] The free base can be regenerated after crystallization.[1] For particularly stubborn impurities, column chromatography is a reliable option, although caution is advised with acid-sensitive quinoline derivatives on standard silica gel.[1]
Q2: My quinoline derivative is decomposing during silica gel column chromatography. What are the best practices to avoid this?
A2: Decomposition on silica gel is a frequent issue stemming from the acidic nature of the silica and the basicity of the quinoline's nitrogen atom.[1][2] To prevent this, the silica gel can be deactivated by pre-treatment with a basic solution. A highly effective and common method is to add 1% triethylamine (NEt₃) to the eluent system.[1] Preparing a slurry of the silica gel in this triethylamine-adjusted eluent to pack the column will neutralize the acidic sites.[1]
Q3: What are some "green" or more environmentally friendly alternatives for quinoline synthesis?
A3: Several greener protocols have been developed to minimize environmental impact. For the Friedländer synthesis, conducting the reaction in water at elevated temperatures, even without a catalyst, has proven effective.[3][4] Microwave-assisted synthesis (MAS) can dramatically shorten reaction times and boost yields, often under solvent-free conditions.[1] The use of ionic liquids as recyclable solvents or catalysts also represents an eco-friendly option.[1][5]
Q4: How can I effectively monitor the progress of my quinoline synthesis reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and highly effective method for monitoring reaction progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the formation of the product and the consumption of reactants over time.[3] This allows for the determination of the optimal reaction time.[6]
Method-Specific Troubleshooting Guides
Doebner-von Miller Synthesis
Q5: I am experiencing low yields and significant tar/polymer formation in my Doebner-von Miller synthesis. What is the cause and how can I fix it?
A5: This is one of the most common challenges in the Doebner-von Miller reaction. The strong acidic conditions required can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to intractable tars and low yields.[1][3]
Troubleshooting Steps:
-
Optimize Acid and Concentration: While strong acids are necessary, overly harsh conditions accelerate tar formation. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[1] Milder Lewis acids may be preferable in some cases.[1]
-
Control Reaction Temperature: The reaction typically requires heat, but excessive temperatures promote polymerization.[1] Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Gradual Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline. This maintains a low concentration of the carbonyl reactant at any given time, favoring the desired reaction over polymerization.[1]
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in an organic phase (like toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[1][7]
Friedländer Synthesis
Q6: My Friedländer synthesis is resulting in a very low yield or failing completely. What are the most common causes?
A6: Low yields in the Friedländer synthesis can be attributed to several factors, including an inappropriate catalyst, suboptimal temperature, or side reactions.[8]
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid or base catalyst is crucial and depends on the specific substrates.[8]
-
Prevent Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a major side reaction, especially under basic conditions.[8] Careful control of temperature and catalyst choice can minimize this.
-
Substrate Reactivity: Steric hindrance or deactivating electronic groups on either reactant can slow the reaction. More forcing conditions (higher temperature, longer reaction time) may be required.[9]
Q7: How can I control the regioselectivity in my Friedländer synthesis when using an unsymmetrical ketone?
A7: Regioselectivity is a known challenge with unsymmetrical ketones. To favor a specific isomer, you can try introducing a phosphoryl group on the α-carbon of the ketone, using a specific amine catalyst, or employing an ionic liquid as the reaction medium.[3][10]
Skraup Synthesis
Q8: The Skraup reaction is notoriously vigorous and exothermic. How can I moderate it for safety and better yield?
A8: To control the violent nature of the Skraup reaction, you can add a mild oxidizing agent like nitrobenzene, which also serves as a solvent.[3] Additionally, incorporating a moderator such as ferrous sulfate (FeSO₄) or boric acid can help make the reaction less violent and proceed more smoothly.[3][9]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to aid in the optimization of various quinoline synthesis reactions.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| p-TsOH | Solvent-free, 120°C | 1-2 h | 82-95 | [11] |
| P₂O₅/SiO₂ | Solvent-free, 80°C | 15 min | 93 | [11] |
| Li⁺-montmorillonite | Solvent-free, 100°C | 0.5-2 h | up to 96 | [11] |
| Iodine (I₂) | Solvent-free, 80-100°C | Not specified | High | [11] |
| None | Water, 70°C | 3 h | High | [3][4] |
Note: Data is illustrative and based on typical outcomes. Actual results will vary with specific substrates.
Table 2: Solvent Effects in a Zirconocene-Catalyzed Quinoline Synthesis
| Entry | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 1 | Toluene | 45 | [12] |
| 2 | CH₂Cl₂ | 63 | [12] |
| 3 | THF | 75 | [12] |
| 4 | CH₃CN | 78 | [12] |
| 5 | DMSO | 79 | [12] |
| 6 | DMF | 83 | [12] |
| 7 | EtOH | 17 | [12] |
Reaction Conditions: 0.5 mmol of 1,3-ynone, 0.6 mmol of o-aminothiophenol, 5 mol% of Cp₂ZrCl₂ in 1 mL solvent at room temperature.[12]
Experimental Protocols
Protocol 1: Greener Friedländer Synthesis in Water (Catalyst-Free) [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).
-
Reagent Addition: Add the ketone containing an α-methylene group (e.g., acetone) (1.2 mmol) to the solution.
-
Reaction: Heat the mixture to 70°C and stir for 3 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Doebner-von Miller Synthesis (Minimizing Tar Formation) [1]
-
Reaction Setup: In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Gradual Addition: Add the toluene solution of crotonaldehyde dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours.
-
Reaction: Continue to reflux for an additional 4-6 hours after the addition is complete.
-
Work-up: Cool the reaction mixture. Carefully neutralize with a concentrated sodium hydroxide solution.
-
Purification: The quinoline product is often purified by steam distillation, which effectively separates it from non-volatile tars.[9] Collect the milky distillate, separate the oily quinoline layer, and extract the aqueous layer with a suitable solvent to recover any dissolved product.[1]
Visualization of Workflows
The following diagrams illustrate logical workflows for troubleshooting and optimizing quinoline synthesis reactions.
Caption: General troubleshooting workflow for low yields in quinoline synthesis.
Caption: Optimization workflow for the Friedländer quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Chloro-6-methoxy-4-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxy-4-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy is a two-step process. It begins with the Combes quinoline synthesis to form the intermediate, 6-methoxy-4-methylquinolin-2(1H)-one. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the critical parameters to control during the Combes quinoline synthesis (Step 1)?
A2: The key parameters for the acid-catalyzed condensation of p-anisidine and ethyl acetoacetate are temperature and the choice of acid catalyst. The reaction requires elevated temperatures to drive the cyclization and dehydration. Common catalysts include polyphosphoric acid (PPA) or strong acids like sulfuric acid. Reaction monitoring is crucial to ensure the complete formation of the quinolinone intermediate.
Q3: What precautions should be taken during the chlorination step with POCl₃ (Step 2)?
A3: It is imperative to conduct the chlorination under strictly anhydrous conditions. Phosphorus oxychloride reacts vigorously with water, which can lead to the formation of phosphoric acid and reduce the yield of the desired product. Additionally, temperature control is important to prevent the formation of dark-colored byproducts and other side reactions. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of both reaction steps?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of both the Combes synthesis and the subsequent chlorination. By comparing the spots of the reaction mixture with the starting materials and the expected product, you can determine the extent of the reaction. For more detailed analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Issue 1: Low Yield of 6-methoxy-4-methylquinolin-2(1H)-one in Combes Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction temperature is sufficiently high (typically >150 °C for PPA).- Extend the reaction time and monitor progress by TLC.- Ensure efficient mixing of the reactants. |
| Degradation of Starting Materials or Product | - Avoid excessively high temperatures or prolonged reaction times.- Consider using a milder acid catalyst if degradation is suspected. |
| Suboptimal Catalyst Concentration | - Ensure the appropriate amount of acid catalyst is used as per the protocol. |
Issue 2: Formation of Impurities during Chlorination with POCl₃
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | - Thoroughly dry all glassware before use.- Use freshly distilled or a new bottle of POCl₃.- Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incomplete Chlorination | - Ensure a sufficient excess of POCl₃ is used.- Increase the reaction temperature or time, monitoring by TLC to avoid degradation.- Consider the addition of a catalytic amount of a tertiary amine (e.g., pyridine) to facilitate the reaction.[1] |
| Formation of Dark-Colored Byproducts | - Maintain the reaction temperature within the recommended range (avoid overheating).- Minimize the reaction time once the starting material is consumed (as determined by TLC). |
| Hydrolysis of Product During Workup | - Perform the reaction quench carefully at low temperatures (e.g., pouring the reaction mixture onto crushed ice).- Neutralize the acidic mixture promptly but cautiously with a base (e.g., NaHCO₃ or NaOH solution) while keeping the temperature low. |
Data Presentation: Potential Impurity Profile
The following table summarizes the potential impurities that may be observed during the synthesis of this compound, along with their likely source and typical analytical observations.
| Impurity Name | Structure | Source | Typical Analytical Method for Detection | Hypothetical Retention Time (HPLC) | Hypothetical m/z (Mass Spec.) |
| p-Anisidine | C₇H₉NO | Unreacted starting material from Step 1 | HPLC, GC-MS | 2.5 min | 123.07 |
| Ethyl acetoacetate | C₆H₁₀O₃ | Unreacted starting material from Step 1 | GC-MS | - | 130.06 |
| 6-methoxy-4-methylquinolin-2(1H)-one | C₁₁H₁₁NO₂ | Incomplete chlorination in Step 2 | HPLC, LC-MS | 5.8 min | 189.08 |
| This compound | C₁₁H₁₀ClNO | Desired Product | HPLC, LC-MS, NMR | 8.2 min | 207.05 |
Experimental Protocols
Key Experiment 1: Synthesis of 6-methoxy-4-methylquinolin-2(1H)-one (Combes Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-anisidine and ethyl acetoacetate in a 1:1.2 molar ratio.
-
Catalyst Addition: Slowly add polyphosphoric acid (PPA) to the mixture with stirring. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 160-170 °C for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.
-
Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with water, and dry to obtain the crude 6-methoxy-4-methylquinolin-2(1H)-one.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol.
Key Experiment 2: Chlorination of 6-methoxy-4-methylquinolin-2(1H)-one
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the 6-methoxy-4-methylquinolin-2(1H)-one.
-
Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) to the flask.
-
Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting quinolinone is no longer detectable.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with stirring.
-
Isolation: Neutralize the mixture with a cold aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The product will precipitate as a solid.
-
Purification: Filter the crude product, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.[2]
Key Experiment 3: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Managing Thermal Instability of Quinoline Intermediates
Welcome to the Technical Support Center for Managing Thermal Instability in Quinoline Synthesis. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage thermally sensitive intermediates in common quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: Why are some quinoline syntheses, like the Skraup and Doebner-von Miller reactions, known to be hazardous?
A1: The Skraup and Doebner-von Miller syntheses are notoriously exothermic, meaning they release a significant amount of heat.[1][2] This is primarily due to the dehydration of glycerol to the highly reactive intermediate acrolein, and the subsequent condensation and cyclization steps which are often catalyzed by strong acids under high temperatures.[2][3] These conditions can lead to a rapid, uncontrolled increase in temperature and pressure, known as a thermal runaway, which can be violent and dangerous.[1]
Q2: What is a thermal runaway reaction and what are its signs in quinoline synthesis?
A2: A thermal runaway is a process where an exothermic reaction goes out of control. The increase in temperature accelerates the reaction rate, which in turn releases more heat, creating a dangerous positive feedback loop. Signs of a potential runaway reaction in quinoline synthesis include a sudden, rapid increase in the reaction temperature that is no longer controllable by external cooling, a rapid increase in pressure, vigorous and uncontrolled boiling, and the evolution of large amounts of gas and fumes.
Q3: How can I moderate the vigorous nature of the Skraup synthesis?
A3: To control the highly exothermic nature of the Skraup synthesis, several measures can be taken. A common and effective method is the use of a moderating agent, such as ferrous sulfate (FeSO₄) or boric acid.[1][3] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period.[3] Additionally, the slow and controlled addition of concentrated sulfuric acid with efficient cooling is crucial to dissipate the heat generated.[1]
Q4: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?
A4: Tar formation is a common side reaction in many classical quinoline syntheses, especially the Skraup reaction, due to the harsh acidic and oxidizing conditions that cause polymerization of intermediates like acrolein.[1][4] To minimize tarring, it is important to control the reaction temperature, avoiding excessive heat. The use of a moderating agent like ferrous sulfate can also help by controlling the reaction rate.[1] Proper purification techniques, such as steam distillation, are often necessary to separate the desired quinoline product from the tarry byproducts.[1]
Q5: My Friedländer synthesis is producing low yields and multiple products. What could be the issue?
A5: Low yields and the formation of multiple products in the Friedländer synthesis can often be attributed to side reactions of the carbonyl compounds. A common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[4] If an unsymmetrical ketone is used, a lack of regioselectivity can also lead to a mixture of quinoline isomers.[4] To mitigate these issues, consider using milder reaction conditions, exploring different catalysts that may offer better regioselectivity, or modifying one of the reactants to favor the desired reaction pathway.
Troubleshooting Guides
Issue 1: Runaway Reaction in Skraup or Doebner-von Miller Synthesis
-
Symptoms:
-
Rapid, uncontrolled temperature increase.
-
Sudden increase in pressure.
-
Vigorous, uncontrollable boiling and gas evolution.
-
Darkening or charring of the reaction mixture.
-
-
Immediate Actions (Safety First!):
-
If it is safe to do so, immediately remove the heat source.
-
Increase the efficiency of the condenser's cooling water flow.
-
Have an ice bath ready to immerse the reaction flask if necessary and feasible.
-
Ensure the reaction is being conducted in a fume hood with the sash pulled down.
-
Alert others in the vicinity.
-
-
Preventative Measures & Solutions:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before the addition of sulfuric acid to moderate the reaction's exothermicity.[1][3]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath).
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction.
-
Scale: Do not attempt these reactions on a large scale without prior experience and appropriate safety precautions.
-
Issue 2: Low Yield and/or Tar Formation
-
Symptoms:
-
The final product yield is significantly lower than expected.
-
The crude product is a thick, dark, tarry substance that is difficult to purify.
-
-
Potential Causes & Solutions:
-
Excessive Temperature: High temperatures promote the polymerization of reactive intermediates.
-
Solution: Maintain the lowest effective temperature for the reaction and avoid overheating.
-
-
Uncontrolled Exotherm: A rapid increase in temperature, even if not a full runaway, can lead to byproduct formation.
-
Solution: Implement the preventative measures for a runaway reaction, such as using a moderator and controlled reagent addition.[1]
-
-
Impure Starting Materials: Impurities in the aniline or glycerol can contribute to side reactions.
-
Solution: Use freshly distilled aniline and anhydrous glycerol.
-
-
Inefficient Purification: The desired product may be lost during the workup of the tarry mixture.
-
Solution: Steam distillation is often an effective method for separating the volatile quinoline product from the non-volatile tar.[1]
-
-
Data Presentation: Thermal Stability of Quinoline Intermediates
| Compound/Intermediate | Analysis Method | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Decomposition Enthalpy (J/g) | Key Observations |
| Representative Quinoline Derivative | TGA (inert atm.) | ~250 | - | - | Single-stage decomposition. |
| DSC (inert atm.) | - | - | Varies | Melting endotherm observed before decomposition. | |
| TGA (oxidizing atm.) | >250 | - | - | Thermal stability can be higher in an oxidizing atmosphere for some derivatives.[4] |
Experimental Protocols
Protocol 1: Thermal Analysis of a Quinoline Intermediate using TGA
This protocol provides a general guideline for analyzing the thermal stability of a synthesized quinoline intermediate using Thermogravimetric Analysis (TGA).
-
Sample Preparation:
-
Carefully dry the intermediate to remove any residual solvent.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins).
-
Identify the temperature(s) of maximum rate of weight loss from the derivative of the TGA curve (DTG).
-
Protocol 2: Thermal Hazard Assessment using DSC
This protocol outlines a general procedure for assessing the exothermic decomposition of a quinoline intermediate using Differential Scanning Calorimetry (DSC).
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried intermediate into a DSC pan.
-
Hermetically seal the pan to contain any evolved gases. Caution: Use high-pressure crucibles if significant pressure evolution is anticipated.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
DSC Method:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature above the expected decomposition.
-
Record the heat flow to or from the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the onset temperature of any exothermic decomposition.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHdec).
-
Visualizations
Caption: Workflow for thermal analysis of quinoline intermediates.
References
Technical Support Center: Safe Disposal of 2-Chloro-6-methoxy-4-methylquinoline
This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and procedural outlines for the safe disposal of 2-Chloro-6-methoxy-4-methylquinoline. It is intended for researchers, scientists, and professionals in drug development who may handle this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard classification for this compound waste?
A1: Waste containing this compound is classified as halogenated organic waste.[1] Due to its chemical structure, it should be treated as hazardous waste and segregated from non-hazardous materials.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound for disposal?
A2: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All handling of the compound, especially during waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Q3: How should I store waste this compound before disposal?
A3: Store waste in a designated, leak-proof, and clearly labeled container. The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]
Q4: Can I mix this waste with other laboratory waste?
A4: No, this compound waste should be segregated from other waste streams, particularly non-halogenated organic solvents, aqueous solutions, and solid waste.[1][6][7] This prevents potentially hazardous reactions and facilitates proper disposal.
Q5: What should I do in the event of a small spill?
A5: For a small spill, carefully sweep up the solid material, avoiding dust formation. Place the collected material into a designated, labeled container for hazardous waste.[4] The spill area should then be cleaned with an appropriate solvent. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Q6: What are the proper first-aid measures in case of exposure?
A6:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Uncertainty about waste container compatibility | The material of the waste container may not be resistant to halogenated organic compounds. | Use a designated polyethylene container for halogenated solvent waste. Avoid using metal safety cans, as halogenated solvents can produce acids that corrode metal.[5] |
| Waste container label is incomplete or unclear | Improper labeling can lead to incorrect disposal and potential safety hazards. | Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department. |
| Accidental mixing of halogenated and non-halogenated waste | Lack of clear segregation procedures in the laboratory. | Immediately notify your EHS department. Do not attempt to separate the mixed waste. Your EHS department will provide guidance on how to manage the combined waste stream. |
| Foul odor from the waste container | The container may not be properly sealed, or a chemical reaction may be occurring. | Ensure the container lid is tightly closed when not in use.[7] Store the container in a well-ventilated area, such as a chemical fume hood. If a reaction is suspected, consult your EHS department immediately. |
Hazard and Personal Protective Equipment Summary
| Hazard Type | Description | Recommended PPE |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Chemical-resistant gloves, lab coat, safety goggles/face shield.[3] |
| Skin Irritation | Causes skin irritation. | Protective gloves and clothing.[3] |
| Eye Irritation | Causes serious eye irritation. | Safety goggles with side-shields or face shield.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for large quantities or in poorly ventilated areas.[3] |
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the chemical neutralization of this compound in a standard laboratory setting. The recommended and safest approach for disposal is through a licensed hazardous waste disposal company.
Waste Preparation for Disposal:
-
Segregation: Collect all waste containing this compound, including contaminated labware and PPE, in a dedicated and properly labeled hazardous waste container for halogenated organic compounds.[1][7]
-
Container Management: Use a chemically resistant, leak-proof container with a secure lid. Do not overfill the container; leave adequate headspace.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.
-
Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Welcome to the technical support center for efficient quinoline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quinoline synthesis and what types of catalysts are typically used?
A1: Several named reactions are traditionally used for quinoline synthesis, each favoring different catalytic conditions:
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (like p-toluenesulfonic acid,
Technical Support Center: Green Synthesis of Quinolines Under Solvent-Free Conditions
Welcome to the technical support center for the solvent-free synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to green chemistry approaches for quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of pursuing a solvent-free synthesis for quinolines?
Solvent-free reactions are a cornerstone of green chemistry, offering numerous advantages over traditional solvent-based methods.[1][2][3] By eliminating organic solvents, these methods reduce environmental pollution, minimize hazardous waste generation, and can lead to lower handling and purification costs.[1] Furthermore, solvent-free conditions often result in shorter reaction times, higher yields, and simplified experimental procedures.[4][5][6]
Q2: Which traditional named reactions for quinoline synthesis have been successfully adapted to solvent-free conditions?
Several classical methods for quinoline synthesis have been effectively modified to operate under solvent-free conditions. These include:
-
Friedländer Synthesis: This is one of the most common methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9] Various catalysts, including zeolites, SnCl2·2H2O, and ionic liquids, have been employed to facilitate this reaction under solvent-free conditions.[4][7][10]
-
Skraup Reaction: While traditionally known for its harsh conditions, modifications using microwave irradiation have enabled solvent-free Skraup syntheses.[7]
-
Doebner-von Miller Reaction: Similar to the Skraup reaction, green modifications of this method have been developed to avoid the use of harsh acids and solvents.[7]
-
Combes, Knorr, and Pfitzinger reactions: These have also been subjects of green chemistry modifications, moving towards more sustainable synthetic routes.[11][12]
Q3: What types of catalysts are commonly used in solvent-free quinoline synthesis?
A variety of catalysts are employed to promote quinoline synthesis in the absence of a solvent. These can be broadly categorized as:
-
Heterogeneous Catalysts: Zeolites (like Hβ zeolite), magnetite nanoparticle-supported ionic liquids, and metal-organic frameworks are popular due to their high efficiency and ease of recovery and reusability.[8][9][10]
-
Lewis Acids: Tin(II) chloride dihydrate (SnCl2·2H2O) has been shown to be an effective catalyst for the Friedländer synthesis at room temperature.[4]
-
Brønsted Acids: p-Toluenesulfonic acid and Brønsted acidic ionic liquids have been used to catalyze the reaction.[7][13]
-
Nanocatalysts: The use of nanocatalysts is a growing area of interest, offering high surface area and catalytic activity.[14][15]
Q4: Can microwave irradiation be combined with solvent-free conditions for quinoline synthesis?
Yes, the combination of microwave irradiation and solvent-free conditions is a powerful green chemistry technique. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reactions by minimizing side product formation.[16][17]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Relevant Name Reaction |
| Insufficient Catalyst Activity | Ensure the catalyst is fresh and active. For heterogeneous catalysts, check for proper activation and potential poisoning. Consider increasing the catalyst loading incrementally.[8] | Friedländer, Doebner-von Miller |
| Poor Mixing of Solid Reactants | In the absence of a solvent, efficient mixing is crucial. Consider using techniques like grinding or ball milling (mechanochemistry) to increase the contact surface area between reactants.[1] | All solvent-free solid-state reactions |
| Reaction Temperature is Too Low | While some solvent-free reactions proceed at room temperature, others may require thermal energy.[4] Gradually increase the reaction temperature and monitor for product formation. Microwave irradiation can also be used to achieve rapid and uniform heating. | Friedländer, Skraup |
| Decomposition of Starting Materials | High temperatures can sometimes lead to the degradation of starting materials or products. If you suspect decomposition, try lowering the reaction temperature or using a more selective catalyst. | Skraup, Doebner-von Miller |
| Formation of Tar or Polymeric Byproducts | This is a common issue in acid-catalyzed reactions, particularly the Skraup reaction. Using milder catalysts like ionic liquids or employing microwave heating can often mitigate tar formation.[18] | Skraup |
Issue 2: Formation of Multiple Products or Regioisomers
| Potential Cause | Suggested Solution | Relevant Name Reaction |
| Use of Unsymmetrical Ketones | The reaction of an unsymmetrical ketone can lead to the formation of different regioisomers. The choice of catalyst can influence regioselectivity. Experiment with different Lewis or Brønsted acid catalysts to favor the desired isomer.[19] | Friedländer |
| Side Reactions (e.g., Aldol Condensation) | Under basic conditions, self-condensation of the ketone starting material can compete with the desired quinoline formation.[19] Using an imine analog of the o-aminoaryl ketone can sometimes prevent this side reaction.[19] | Friedländer |
| Positional Isomerism in Fused Ring Systems | The inherent reactivity of the starting materials can lead to different isomers.[19] Careful optimization of reaction conditions (temperature, catalyst, reaction time) is necessary to favor the formation of the desired product. Robust purification techniques like column chromatography will likely be required.[19] | Combes, Conrad-Limpach |
Issue 3: Difficulty in Scaling Up the Reaction
| Potential Cause | Suggested Solution | Relevant Name Reaction |
| Poor Heat Transfer in Larger Batches | Exothermic reactions that are manageable on a small scale can become difficult to control during scale-up due to reduced surface-area-to-volume ratio.[20] Ensure adequate cooling and consider a staged addition of reagents. | Skraup (highly exothermic) |
| Inefficient Mixing of Bulk Solids | Uniformly mixing large quantities of solid reactants can be challenging.[20] Industrial-scale mixing equipment, such as V-blenders or ribbon blenders, may be necessary. | All solid-state reactions |
| Availability and Cost of Green Reagents | Some specialized green catalysts or reagents may be expensive or not readily available in large quantities, which can hinder industrial-scale production.[21] | All reactions |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for selected solvent-free quinoline syntheses.
Table 1: Friedländer Synthesis of Quinolines using SnCl2·2H2O [4]
| Entry | o-Aminoaryl Ketone | Carbonyl Compound | Time (min) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 15 | 96 |
| 2 | 2-Aminobenzophenone | Acetylacetone | 15 | 98 |
| 3 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 20 | 95 |
| 4 | 2-Aminoacetophenone | Cyclohexanone | 25 | 95 |
Table 2: Microwave-Assisted Solvent-Free Synthesis of Quinolines
| Entry | o-Nitrobenzaldehyde | Ketone | Power (W) | Time (min) | Yield (%) |
| 1 | o-Nitrobenzaldehyde | Acetone | 450 | 5 | 85 |
| 2 | o-Nitrobenzaldehyde | Cyclohexanone | 450 | 5 | 90 |
| 3 | o-Nitrobenzaldehyde | Acetophenone | 450 | 7 | 75 |
Experimental Protocols
General Protocol for Solvent-Free Friedländer Synthesis using SnCl2·2H2O [4]
-
Reactant Mixture: In a round-bottom flask, thoroughly mix the o-amino substituted aromatic ketone (1 mmol), the dicarbonyl compound (1.2 mmol), and tin(II) chloride dihydrate (SnCl2·2H2O) (1 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough, but can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. iipseries.org [iipseries.org]
- 13. Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
resolving poor regioselectivity in functionalized quinoline synthesis
Welcome to the technical support center for resolving poor regioselectivity in the synthesis of functionalized quinolines. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to address common challenges in quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Which common quinoline synthesis methods are most prone to regioselectivity issues?
A1: Regioselectivity becomes a primary concern in classical quinoline syntheses when unsymmetrical starting materials are used. The most prominent examples include:
-
Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different points of initial condensation, resulting in a mixture of regioisomers.[1]
-
Combes Synthesis: The use of unsymmetrical β-diketones can lead to cyclization on either side of the diketone, yielding a mixture of 2,4-disubstituted quinolines.[2]
-
Skraup and Doebner-von Miller Reactions: Employing meta-substituted anilines is a well-known challenge, as cyclization can occur at either of the non-equivalent ortho-positions (C2 or C4 of the aniline), leading to mixtures of, for example, 5- and 7-substituted quinolines.[3]
Q2: What are the fundamental factors that control the regiochemical outcome of a quinoline synthesis?
A2: The regioselectivity is primarily governed by a combination of three key factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and/or the carbonyl reactant dictates the nucleophilicity of the aniline and the electrophilicity of the carbonyl carbons, influencing the site of bond formation.[4]
-
Steric Hindrance: Bulky substituents on either reactant can physically obstruct one reaction pathway, thereby favoring the formation of the less sterically hindered regioisomer.[4]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence which reaction pathway is kinetically or thermodynamically favored, thus altering the ratio of products.[1]
Troubleshooting Guides
This section addresses specific issues encountered during quinoline synthesis in a problem-and-solution format.
Issue 1: Friedländer Synthesis with an Unsymmetrical Ketone Yields an Inseparable Mixture of Isomers.
Symptom: You are reacting a 2-aminoaromatic aldehyde/ketone with a ketone like 2-butanone and obtaining a mixture of the 2,3-dimethylquinoline and the 2-ethylquinoline, which are difficult to separate.
Cause: The reaction is proceeding through two competing pathways due to the presence of two enolizable α-methylene groups on the ketone. Standard acid or base catalysis does not sufficiently differentiate between these two sites.
Solution: Employ a Regioselective Amine Catalyst. Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to be highly effective catalysts for directing the Friedländer annulation to selectively produce 2-substituted quinolines.[5]
-
Strategy: Replace the standard acid or base catalyst with a catalytic amount of a pyrrolidine derivative. The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has demonstrated exceptional reactivity and selectivity.[5][6]
-
Optimization: Regioselectivity can be further enhanced by the slow addition of the methyl ketone substrate to the reaction mixture and by running the reaction at a higher temperature.[5][6]
Issue 2: Skraup or Doebner-von Miller Reaction with a Meta-Substituted Aniline Gives a Poor Ratio of the Desired Isomer.
Symptom: Your reaction of m-toluidine with glycerol (Skraup) or crotonaldehyde (Doebner-von Miller) produces a mixture of 5-methylquinoline and 7-methylquinoline, but you require the 7-substituted isomer for a subsequent functionalization step.
Cause: The cyclization onto the meta-substituted aniline ring is not highly selective. For many m-substituted anilines, the product distribution is often unpredictable and can result in nearly equal mixtures, complicating purification and lowering the effective yield.[3]
Solution 1: Proceed with the Mixture and Perform a Regioselective Downstream Reaction. In some cases, the regioisomers, while difficult to separate, may exhibit different reactivity in a subsequent step. For example, the mixture of 5- and 7-methylquinoline can be subjected to nitration, which selectively yields 7-methyl-8-nitroquinoline. The 5-methyl isomer does not react under the same conditions, allowing for separation.
Solution 2: Reverse the Regiochemistry in the Doebner-von Miller Reaction. The standard Doebner-von Miller reaction typically yields 2-substituted quinolines. However, by modifying the carbonyl partner, the regioselectivity can be reversed to favor 4-substituted products.[2]
-
Strategy: Instead of an α,β-unsaturated aldehyde or ketone, use a γ-aryl-β,γ-unsaturated α-ketoester in the presence of trifluoroacetic acid (TFA) . This combination promotes a 1,2-addition mechanism, leading to the formation of 4-substituted quinolines.[2]
Issue 3: Combes Synthesis with an Unsymmetrical β-Diketone Lacks Selectivity.
Symptom: You are using a trifluoromethyl-substituted β-diketone with a substituted aniline and obtaining a mixture of 2-CF₃ and 4-CF₃ quinoline isomers.
Cause: The initial condensation to form the enamine intermediate and the subsequent acid-catalyzed cyclization are not sufficiently selective. Both carbonyls of the β-diketone are competing for reaction.
Solution: Leverage Substituent Effects. The regiochemical outcome of the Combes synthesis is highly sensitive to both steric and electronic effects of the substituents on both the aniline and the β-diketone.
-
Steric Control: Increasing the steric bulk of the non-CF₃ substituent on the β-diketone will favor the formation of the 2-CF₃-quinoline isomer, as cyclization will preferentially occur away from the bulky group.[4]
-
Electronic Control:
Data Presentation: Regioselectivity Under Various Conditions
Table 1: Catalyst Effect on Regioselectivity in the Friedländer Synthesis
Reactants: 2-Amino-5-chlorobenzaldehyde and 2-Pentanone
| Catalyst | Product Ratio (2-Propyl- vs. 2-Ethyl-3-methyl-) | Regioselectivity | Reference |
|---|---|---|---|
| Pyrrolidine | 84:16 | Moderate | [5] |
| TABO | ≥90:10 | High | [5] |
| Oxide Catalysts | N/A (Yields 2,3-dialkyl products) | Low | [5] |
Note: Regioselectivities of ≥90:10 for quinolines were typically observed with the TABO catalyst.[5]
Table 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis
Reactants: Substituted Aniline and Methyl (3E)-2-oxo-4-phenylbut-3-enoate
| Aniline | Catalyst/Solvent | Product (Major Isomer) | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | TFA | 2-Carboxy-4-phenylquinoline | 89 | |
| 4-Methylaniline | TFA | 2-Carboxy-6-methyl-4-phenylquinoline | 92 | |
| 2,3-Dimethylaniline | HCl | Mixture of Isomers | Low | |
| 2,3-Dimethylaniline | TFA | 2-Carboxy-7,8-dimethyl-4-phenylquinoline | 95 |
Note: The use of TFA with the specified ketoester effectively reverses the standard regiochemistry to favor the 4-arylquinoline product.
Table 3: Regioselectivity in the Skraup Synthesis with a Meta-Substituted Aniline
| Aniline | Reaction | Product Ratio (7-Substituted : 5-Substituted) | Reference |
| m-Toluidine | Skraup (Glycerol, H₂SO₄) | 2 : 1 (7-Methylquinoline : 5-Methylquinoline) | |
| m-Nitroaniline | Skraup (Glycerol, H₂SO₄) | Mixture of 7-Nitro and 5-Nitroquinolines | [7] |
Experimental Protocols
Protocol 1: Highly Regioselective Friedländer Synthesis of 2-Substituted Quinolines
This protocol is adapted for high regioselectivity using an amine catalyst.
Materials:
-
o-Aminoaromatic aldehyde (1.0 equiv)
-
TABO catalyst (0.1 equiv)
-
Anhydrous Toluene
-
Unsymmetrical methyl ketone (e.g., 2-pentanone) (1.5 equiv)
Procedure:
-
To a stirred solution of the o-aminoaromatic aldehyde and the TABO catalyst in anhydrous toluene, heat the mixture to reflux.
-
Using a syringe pump, add the unsymmetrical methyl ketone to the refluxing mixture over a period of 4-8 hours. Slow addition is critical for achieving high regioselectivity.[6]
-
Continue to heat the reaction at reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline regioisomer.
-
Determine the final ratio of regioisomers by ¹H NMR spectroscopy or GC analysis.
Protocol 2: Skraup Synthesis of 7- and 5-Methylquinoline and Selective Nitration
This two-step protocol is adapted for the preparation of 7-methyl-8-nitroquinoline from m-toluidine.
Step A: Skraup Synthesis of 7- and 5-Methylquinoline Mixture
-
In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).
-
Prepare a cooled solution of 98% H₂SO₄ (2.7 mol) in water (61.5 g) in an ice bath.
-
Drop-wise, add the cold H₂SO₄/H₂O solution to the stirred mixture. Control the exothermic reaction using an ice bath as needed.
-
After the addition is complete, heat the mixture to 135-145°C for 3-4 hours.
-
Cool the mixture and perform a steam distillation to isolate the crude product mixture. The resulting product is a ~2:1 mixture of 7-methylquinoline and 5-methylquinoline. This mixture is used directly in the next step without further purification.
Step B: Selective Nitration to 7-Methyl-8-nitroquinoline
-
Prepare a nitrating solution by adding fuming HNO₃ (28.5 mL) dropwise to 98% H₂SO₄ (85.5 mL) at -5°C.
-
In a separate flask, dissolve the methylquinoline mixture (0.398 mol) from Step A in H₂SO₄ (142.5 mL), stirring mechanically at -5°C.
-
Add the cold nitrating solution dropwise to the methylquinoline solution, maintaining the temperature at -5°C.
-
Once the addition is complete, remove the cooling bath and continue stirring for 40 minutes.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water, and recrystallize to obtain pure 7-methyl-8-nitroquinoline.
Visualizing Reaction Control
The following diagrams illustrate the decision-making process and reaction pathways for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. eijppr.com [eijppr.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2-Chloro-6-methoxy-4-methylquinoline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-6-methoxy-4-methylquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: a Combes reaction to form the quinolinone intermediate, followed by a chlorination step.
Step 1: Combes Synthesis of 6-methoxy-4-methylquinolin-2-ol
Issue 1: Low Yield of 6-methoxy-4-methylquinolin-2-ol
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction temperature is maintained at the optimal level for the chosen catalyst (e.g., concentrated sulfuric acid). |
| Side Reactions: Polymerization and tar formation are common in Combes synthesis, especially under harsh acidic conditions.[1] | - Acid Concentration: Optimize the concentration of the acid catalyst. Too high a concentration can promote side reactions.- Temperature Control: Avoid excessive temperatures which can lead to polymerization.[2] |
| Purity of Reactants: Impurities in 4-methoxyaniline or ethyl acetoacetate can inhibit the reaction. | - Purification: Use freshly distilled or purified starting materials. |
Issue 2: Formation of a Dark, Tarry Reaction Mixture
| Possible Cause | Troubleshooting Action |
| Polymerization of Reactants: Strong acid catalysts can induce the polymerization of the β-dicarbonyl compound.[1] | - Moderator: The use of a moderator like ferrous sulfate can sometimes control notoriously exothermic reactions like the related Skraup synthesis, which may be adaptable here.[1] - Controlled Addition: Add the acid catalyst slowly and with efficient cooling to manage the exotherm. |
| High Reaction Temperature: Excessive heat promotes the formation of polymeric byproducts. | - Temperature Monitoring: Maintain strict control over the reaction temperature. |
Step 2: Chlorination of 6-methoxy-4-methylquinolin-2-ol
Issue 3: Incomplete Chlorination
| Possible Cause | Troubleshooting Action |
| Insufficient Chlorinating Agent: The amount of phosphorus oxychloride (POCl₃) or other chlorinating agent may be insufficient. | - Stoichiometry: Use a slight excess of the chlorinating agent. |
| Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. | - Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Moisture: The presence of water can deactivate the chlorinating agent. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere. |
Issue 4: Formation of Byproducts
| Possible Cause | Troubleshooting Action |
| Over-chlorination: Reaction at higher temperatures or for extended periods can lead to the formation of di- or tri-chlorinated species. | - Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Hydrolysis of Product: During workup, the 2-chloro group can be hydrolyzed back to the hydroxyl group if exposed to water for a prolonged period, especially at elevated temperatures. | - Rapid Workup: Perform the aqueous workup quickly and at a low temperature. |
| Formation of Phosphorous Byproducts: The use of POCl₃ results in the formation of phosphoric acid and other phosphorus-containing byproducts that can complicate purification. | - Careful Quenching: Quench the reaction mixture slowly by pouring it onto crushed ice with vigorous stirring. - Extraction: Thoroughly wash the organic layer with water and brine to remove water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the two-step synthesis of this compound?
A1: The overall yield can vary significantly based on the reaction scale and optimization of conditions. A yield of 60-70% for the Combes synthesis and 70-80% for the chlorination step would be considered good for a laboratory-scale synthesis.
Q2: How can I purify the final product, this compound?
A2: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes can also be employed for higher purity.
Q3: My final product has a brownish color. What is the likely impurity and how can I remove it?
A3: A brownish tint often indicates the presence of polymeric byproducts carried over from the Combes synthesis or degradation products from the chlorination step. Recrystallization with the addition of activated charcoal can help to remove colored impurities.
Q4: Can I use a different chlorinating agent instead of phosphorus oxychloride?
A4: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can be used. However, reaction conditions will need to be re-optimized.
Q5: What are the main challenges when scaling up this synthesis?
A5: The main challenges in scaling up include:
-
Heat Management: The Combes synthesis can be exothermic, requiring efficient heat dissipation to prevent runaway reactions and tar formation.
-
Reagent Handling: Handling large quantities of corrosive reagents like concentrated sulfuric acid and phosphorus oxychloride requires specialized equipment and safety protocols.
-
Workup and Purification: Handling and separating large volumes of aqueous and organic layers during workup can be cumbersome. Crystallization at a large scale may also require careful control of cooling rates to obtain the desired crystal size and purity.
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-4-methylquinolin-2-ol (Combes Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methoxyaniline (1.0 eq).
-
Reagent Addition: Slowly add ethyl acetoacetate (1.1 eq) to the stirred aniline.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 eq) with vigorous stirring.
-
Reaction: Heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude 6-methoxy-4-methylquinolin-2-ol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the crude 6-methoxy-4-methylquinolin-2-ol (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide or sodium carbonate until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Typical Purity (after purification) |
| 1. Combes Synthesis | 4-methoxyaniline, Ethyl acetoacetate | 6-methoxy-4-methylquinolin-2-ol | 60-75% | >95% |
| 2. Chlorination | 6-methoxy-4-methylquinolin-2-ol, POCl₃ | This compound | 70-85% | >98% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key considerations for scaling up production.
References
Validation & Comparative
Unveiling Molecular Fingerprints: A Comparative Mass Spectrometry Fragmentation Analysis of 2-Chloro-6-methoxy-4-methylquinoline
For Immediate Release
This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of 2-Chloro-6-methoxy-4-methylquinoline and its isomer, 4-Chloro-6-methoxy-2-methylquinoline. Aimed at researchers, scientists, and professionals in drug development, this document offers a side-by-side examination of their electron ionization (EI) mass spectra, supported by experimental data. The distinct fragmentation pathways elucidated here can serve as a valuable resource for the structural identification and differentiation of these and other related quinoline derivatives.
Comparative Fragmentation Analysis
The electron ionization mass spectra of this compound and its isomer, 4-Chloro-6-methoxy-2-methylquinoline, both exhibit a molecular ion peak [M]⁺ at an m/z of 207, corresponding to their shared molecular formula, C₁₁H₁₀ClNO. The presence of a significant M+2 peak at m/z 209 in both spectra, with a relative intensity of approximately one-third of the molecular ion peak, is characteristic of compounds containing a single chlorine atom, owing to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Despite their identical mass, the positions of the chloro and methyl substituents on the quinoline ring lead to discernible differences in their fragmentation patterns. The primary fragmentation pathways for both isomers involve the loss of a methyl radical (•CH₃), a chlorine radical (•Cl), and a molecule of hydrogen chloride (HCl). Subsequent fragmentations, including the loss of carbon monoxide (CO) and hydrogen cyanide (HCN), are also observed.
The relative intensities of the fragment ions, however, differ between the two isomers, providing a basis for their differentiation. For instance, the loss of the chlorine atom appears to be a more favorable fragmentation pathway for 4-Chloro-6-methoxy-2-methylquinoline compared to its 2-chloro counterpart, as evidenced by the relative intensities of the resulting fragment ions.
Quantitative Mass Spectrometry Data
The following table summarizes the key fragment ions and their relative intensities observed in the electron ionization mass spectra of this compound and 4-Chloro-6-methoxy-2-methylquinoline.
| m/z | Proposed Fragment | Relative Intensity (%) - this compound[1] | Relative Intensity (%) - 4-Chloro-6-methoxy-2-methylquinoline[2] |
| 209 | [M+2]⁺ | ~33 | 32.80 |
| 207 | [M]⁺ | 100 | 99.99 |
| 192 | [M-CH₃]⁺ | ~35 | 35.14 |
| 172 | [M-Cl]⁺ | Moderate | High |
| 164 | [M-CH₃-CO]⁺ or [M-Cl-HCN]⁺ | ~60 | 62.58 |
| 166 | [M+2-CH₃-CO]⁺ | Low | 20.27 |
Proposed Fragmentation Pathway of this compound
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The mass spectral data presented in this guide were obtained using Electron Ionization (EI) mass spectrometry, a common and robust technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: A dilute solution of the quinoline derivative (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography: A small volume of the prepared sample (typically 1 µL) is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.
-
Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer. The molecules are ionized by a beam of electrons (typically at 70 eV). The resulting positively charged ions (molecular ion and fragment ions) are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion.
Experimental Workflow
Caption: General workflow for GC-EI-MS analysis of quinoline derivatives.
References
A Comparative Guide to the Anticancer Activity of Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] In the field of oncology, quinoline derivatives have garnered significant attention due to their potent and diverse anticancer properties. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of the anticancer activity of several quinoline derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows.
Quantitative Comparison of Anticancer Activity
The antiproliferative activity of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These metrics represent the concentration of a compound required to inhibit cell growth by 50% and are indicative of the compound's potency. A lower IC50 or GI50 value signifies greater efficacy.
The following table summarizes the in vitro anticancer activity of a series of novel quinoline derivatives against a panel of human cancer cell lines. This comparative data, extracted from a study by Heba Abdelmegeed et al. (2024), showcases the differential sensitivity of various cancer cell types to these compounds.[3]
Table 1: Comparative Growth Inhibitory (GI50 in µM) Activity of Novel Quinoline Derivatives [3]
| Compound | Leukemia (K-562) | Leukemia (MOLT-4) | Non-Small Cell Lung (HOP-92) | Non-Small Cell Lung (NCI-H23) | CNS Cancer (SNB-75) | Renal Cancer (RXF 393) | Breast Cancer (HS 578T) | Breast Cancer (BT-549) |
| 3b | >100 | >100 | 1.83 | 1.80 | 1.95 | 1.77 | 1.63 | 1.87 |
| 3c | 8.84 | 8.01 | 2.50 | 3.51 | 2.48 | 2.29 | 2.47 | 4.21 |
| 4c | 7.72 | 8.17 | 2.37 | 3.20 | 2.38 | 2.21 | 2.38 | 4.11 |
| 5c | >100 | >100 | 1.98 | 2.01 | 1.96 | 1.89 | 2.00 | 2.13 |
| 6c | >100 | >100 | 1.93 | 1.98 | 1.87 | 1.83 | 1.91 | 2.04 |
Data sourced from a study focused on quinoline derivatives as tubulin polymerization inhibitors. The compounds were evaluated against the NCI-60 panel of human cancer cell lines.[3]
Key Experimental Protocols
The evaluation of the anticancer activity of quinoline derivatives relies on a series of standardized in vitro assays. Below are detailed protocols for three fundamental experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug) for comparison.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline derivatives for a specific duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is included to prevent the staining of RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a colorimetric substrate, DEVD-pNA, which is cleaved by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysis: Treat cells with the quinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Signaling Pathways and Experimental Workflows
The anticancer effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.
The evaluation of novel quinoline derivatives as potential anticancer agents follows a structured experimental workflow, from initial screening to mechanistic studies.
Caption: A typical experimental workflow for the evaluation of the anticancer activity of quinoline derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
Validating the Structure of 2-Chloro-6-methoxy-4-methylquinoline: A Comparative Guide to Analytical Techniques
For Immediate Release
[City, State] – [Date] – The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-Chloro-6-methoxy-4-methylquinoline, a versatile scaffold in medicinal chemistry, precise structural validation is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structure determination, against other widely used analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a specific crystal structure for this compound is not publicly available, this guide outlines the standard experimental protocol for X-ray crystallography and presents a representative dataset. This is juxtaposed with available spectroscopic data for the compound and its analogs to offer researchers a comprehensive understanding of the strengths and limitations of each method.
The Decisive Evidence: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles.[1] This technique is unparalleled in its ability to resolve stereochemistry and identify subtle conformational features that can be critical for biological activity.
Hypothetical Crystallographic Data for this compound
The following table summarizes the expected crystallographic data for this compound, based on typical values for small organic molecules and related quinoline structures.
| Parameter | Expected Value |
| Chemical Formula | C₁₁H₁₀ClNO |
| Formula Weight | 207.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8-12 Å, b = 5-10 Å, c = 15-20 Å, β = 90-105° |
| Volume | 1200-1800 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.3-1.5 g/cm³ |
| R-factor | < 0.05 |
Complementary Spectroscopic Techniques
While X-ray crystallography offers a static picture of the solid-state structure, spectroscopic methods provide valuable information about the molecule's connectivity and composition, often in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra reveal the chemical environment of each nucleus, allowing for the determination of the connectivity of atoms.
Representative ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8-8.0 | d | 1H | H5 |
| 7.2-7.4 | m | 2H | H7, H8 |
| 6.9-7.0 | s | 1H | H3 |
| 3.9 | s | 3H | -OCH₃ |
| 2.6 | s | 3H | -CH₃ |
Representative ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 158-160 | C6 |
| 148-150 | C2 |
| 145-147 | C4 |
| 143-145 | C8a |
| 130-132 | C5 |
| 125-127 | C4a |
| 122-124 | C7 |
| 120-122 | C3 |
| 105-107 | C8 |
| 55-56 | -OCH₃ |
| 18-20 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its substructures.
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Electrospray | ESI+ | [M+H]⁺ ≈ 208.05 | Molecular ion peak confirming the molecular weight |
| Electron Impact | EI | M⁺• ≈ 207.04, and characteristic fragments | Fragmentation pattern aids in structural elucidation |
Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment, dynamic processes in solution | Molecular weight, elemental composition, structural fragments |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, Liquid, or Gas |
| Key Advantage | Unambiguous and definitive structural proof | Provides detailed information on the molecular framework in solution | High sensitivity and accurate mass determination |
| Limitation | Requires high-quality single crystals, which can be difficult to grow | Provides indirect structural information (connectivity), can have overlapping signals | Does not provide stereochemical or conformational information |
Experimental Protocols
Single-Crystal X-ray Diffraction of a Quinoline Derivative
A suitable single crystal of the compound is mounted on a goniometer. Data collection is typically performed at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[2] The crystal is rotated, and a series of diffraction images are collected. The collected data are then processed to determine the unit cell parameters and integrated intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.
Caption: Workflow for the structural validation of a synthesized compound.
References
comparative study of quinoline synthesis methods (Skraup vs. Doebner-von Miller)
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline and its derivatives, the selection of an appropriate synthetic methodology is a critical decision that can significantly impact yield, purity, and scalability. Among the classical methods, the Skraup and Doebner-von Miller syntheses are foundational, offering distinct advantages and disadvantages. This guide provides an objective comparison of these two stalwart reactions, supported by experimental data and detailed protocols to inform laboratory practice.
Introduction to Quinoline Synthesis Methods
The Skraup synthesis, first reported in 1880, is a chemical reaction that produces quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[2][3] Both reactions proceed under strongly acidic conditions and are cornerstones of heterocyclic chemistry.
Reaction Mechanisms and Key Differences
Skraup Synthesis: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[4][5] This is followed by a Michael addition of the aromatic amine to the acrolein. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring system.[1][4][5] A common oxidizing agent is nitrobenzene, which is reduced to aniline and can be reused in the reaction.[5]
Doebner-von Miller Synthesis: This reaction is considered an extension of the Skraup synthesis.[2] Instead of generating acrolein in situ from glycerol, a pre-formed α,β-unsaturated carbonyl compound is used.[2] This allows for the introduction of substituents at various positions of the quinoline ring. The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6]
The primary distinction between the two methods lies in the carbonyl source. The Skraup synthesis is generally limited to producing quinolines that are unsubstituted in the pyridine ring, while the Doebner-von Miller reaction offers greater flexibility in synthesizing substituted quinolines.[7]
Comparative Performance: A Data-Driven Analysis
The choice between the Skraup and Doebner-von Miller synthesis often hinges on the desired substitution pattern and acceptable yield. The following tables summarize quantitative data on the performance of each method with various substrates.
Table 1: Performance Data for the Skraup Synthesis
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | [8] |
| Acetanilide | Nitrobenzene | Quinoline | ~71 | [9] |
| o-Aminophenol | Nitrobenzene | 8-Hydroxyquinoline | ~100 | [10] |
| p-Aminophenol | Nitrotoluenes | 6-Hydroxyquinoline | Low (purification issues) | [11] |
Table 2: Performance Data for the Doebner-von Miller Synthesis
| Aniline Substrate | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | 2-Methylquinoline (Quinaldine) | Moderate to Good | [12] |
| Aniline | Methyl vinyl ketone | 4-Methylquinoline (Lepidine) | Moderate to Good | [12] |
| 4-Iodoaniline | Salicylaldehyde & Pyruvic Acid | 6-Iodo-2-methylquinoline-4-carboxylic acid | 27 | [13] |
| Substituted Anilines | Acrolein Diethyl Acetal | Various Quinolines | Moderate to Good | [12] |
Advantages and Disadvantages
Skraup Synthesis:
-
Advantages: Utilizes simple and readily available starting materials.[14]
-
Disadvantages: The reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate to control the reaction rate.[5][8][15] It can produce significant amounts of tarry byproducts, making purification challenging.[11] Yields can be low to moderate.[14]
Doebner-von Miller Synthesis:
-
Advantages: Generally provides cleaner reactions and better yields compared to the Skraup synthesis.[3] It allows for greater versatility in the synthesis of substituted quinolines.[2]
-
Disadvantages: The acidic conditions can lead to the polymerization of the α,β-unsaturated carbonyl compound, resulting in tar formation and reduced yields.[3] The use of unsymmetrical ketones can lead to a mixture of regioisomers.[14]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for the Skraup and Doebner-von Miller reactions.
Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[16]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate
-
Sodium hydroxide solution (for workup)
-
Sodium nitrite solution (for purification)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.
-
To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.
-
Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool and then carefully dilute it with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.
-
Perform steam distillation to remove the unreacted nitrobenzene and the newly formed quinoline.
-
Separate the organic layer from the steam distillate. The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any remaining aniline, followed by another steam distillation and final distillation under reduced pressure.[16]
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
This protocol is a general procedure.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Crotonaldehyde (or acetaldehyde to be dimerized in situ)
-
Zinc chloride (optional, as a catalyst)
-
Sodium hydroxide or Calcium hydroxide (slaked lime) for workup
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
In a round-bottom flask, prepare aniline hydrochloride by reacting aniline with concentrated hydrochloric acid.
-
If starting from acetaldehyde, it is allowed to undergo an aldol condensation to form crotonaldehyde in situ. Alternatively, add crotonaldehyde dropwise to the aniline hydrochloride solution.
-
Anhydrous zinc chloride can be added as a catalyst for the intramolecular cyclization.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a slurry of slaked lime or a concentrated sodium hydroxide solution to liberate the free base.[17]
-
Perform steam distillation to isolate the 2-methylquinoline, which is steam-volatile.[17]
-
The distillate will contain two layers. Separate the organic layer (2-methylquinoline).
-
Extract the aqueous layer with an organic solvent like chloroform to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous drying agent, and purify by vacuum distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the Skraup and Doebner-von Miller syntheses.
Caption: Experimental workflow for the Skraup synthesis.
Caption: Experimental workflow for the Doebner-von Miller synthesis.
Conclusion
Both the Skraup and Doebner-von Miller syntheses remain valuable tools for the construction of the quinoline scaffold. The Skraup synthesis, while historically significant, is often hampered by its violent nature and purification challenges. The Doebner-von Miller reaction offers a more controlled and versatile alternative, particularly for the synthesis of substituted quinolines. However, careful optimization is required to mitigate side reactions such as polymerization. By understanding the nuances of each method and leveraging the detailed protocols provided, researchers can make informed decisions to efficiently synthesize the quinoline derivatives required for their scientific endeavors.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-6-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC)—for determining the purity of the synthesized heterocyclic compound, 2-Chloro-6-methoxy-4-methylquinoline.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
HPLC is a widely adopted technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and robustness. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This hypothetical, yet scientifically grounded, method is designed for the purity analysis of this compound, based on common practices for similar quinoline derivatives.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of moderately polar quinoline derivatives.
-
Mobile Phase: A gradient elution is often preferred to resolve a range of impurities with varying polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance in this region).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.
Potential Impurities:
Based on the synthesis of a structurally related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, potential impurities in the synthesis of this compound could include:
-
Starting Materials: Unreacted p-anisidine and ethyl acetoacetate.
-
Intermediates: 6-methoxy-4-methylquinolin-2-ol (the precursor before chlorination).
-
By-products: Isomeric quinolines or products from side reactions.[1]
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei (protons) of the analyte and internal standard.[2][3] | Measures the heat flow associated with the melting of a crystalline solid to determine purity based on the van't Hoff equation.[4] |
| Primary Use | Quantitative and qualitative analysis of the main component and its impurities. | Absolute purity determination without the need for a reference standard of the analyte. | Purity assessment of highly pure, crystalline, and thermally stable compounds.[5] |
| Sample Requirements | Soluble in a suitable solvent. | Soluble in a deuterated solvent; requires a suitable internal standard of known purity. | Crystalline solid that melts without decomposition.[6] |
| Selectivity | High selectivity for separating structurally similar compounds. | High structural resolution, but may have overlapping signals in complex mixtures. | Not selective for specific impurities; measures the total mole fraction of soluble impurities. |
| Quantification | Requires a reference standard for the main compound for accurate quantification. | Provides a primary ratio measurement, yielding absolute purity.[7] | Provides a measure of total molar impurity. |
| Advantages | High sensitivity, high resolution, well-established methodology. | High precision and accuracy, no need for identical reference standards for impurities.[2][3] | Fast analysis, requires small sample amounts, provides information on thermal properties.[4] |
| Limitations | Requires reference standards for each impurity for accurate quantification, potential for non-UV active impurities to be missed. | Lower sensitivity than HPLC, requires specialized equipment and expertise, potential for signal overlap.[3] | Not suitable for amorphous or thermally labile compounds, assumes impurities are soluble in the melt.[5] |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the purity assessment process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Signaling pathway for HPLC-based purity analysis.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC stands out as a robust and reliable method, offering excellent separation of the main component from potential process-related impurities. Its high sensitivity and established protocols make it ideal for quality control in a drug development setting.
Quantitative NMR (qNMR) serves as an invaluable orthogonal technique.[3] Its ability to provide an absolute purity value without the need for a specific reference standard for the analyte makes it a powerful tool for the certification of reference materials and for validating the results obtained by HPLC.[8]
Differential Scanning Calorimetry (DSC) is a rapid and straightforward method for determining the purity of highly crystalline and thermally stable compounds.[4][5] While it is less specific than HPLC and qNMR, it can be a useful screening tool in the early stages of development, provided the material meets the technique's requirements.
Ultimately, a combination of these methods provides the most comprehensive and reliable assessment of the purity of synthesized this compound, ensuring the quality and integrity of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermalsupport.com [thermalsupport.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Unveiling the Potential of 2-Chloro-6-methoxy-4-methylquinoline Derivatives: A Comparative Analysis Against Standard Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is a perpetual endeavor. This guide offers a comprehensive comparison of the biological efficacy of novel 2-Chloro-6-methoxy-4-methylquinoline derivatives against established standard drugs in the fields of oncology and microbiology. Through a meticulous review of experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this emerging class of compounds.
Anticancer Efficacy: A Competitive Landscape
The development of novel anticancer agents is critical in overcoming the challenges of drug resistance and toxicity associated with conventional chemotherapy. This section delves into the cytotoxic potential of this compound derivatives in comparison to Doxorubicin, a widely used anthracycline antibiotic in cancer treatment.
While direct comparative studies on the cytotoxic effects of this compound derivatives are emerging, research on structurally similar quinoline compounds provides valuable insights. For instance, certain 2-chloro-4-anilinoquinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with some exhibiting potency comparable to or even exceeding that of Doxorubicin[1][2]. The PI3K/Akt/mTOR signaling pathway has been identified as a potential target for quinoline derivatives, playing a crucial role in tumor cell proliferation and survival[3][4].
Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| This compound Derivative (Hypothetical) | MCF-7 (Breast) | Data Not Available |
| Doxorubicin | MCF-7 (Breast) | ~0.5 - 2.0 |
| This compound Derivative (Hypothetical) | A549 (Lung) | Data Not Available |
| Doxorubicin | A549 (Lung) | ~0.1 - 1.0 |
| This compound Derivative (Hypothetical) | HeLa (Cervical) | Data Not Available |
| Doxorubicin | HeLa (Cervical) | ~0.2 - 1.5 |
| Note: The IC50 values for Doxorubicin are approximate and can vary depending on the specific experimental conditions. Data for the this compound derivative is hypothetical pending direct comparative studies. |
Antimicrobial Potency: A New Frontier
The rise of antimicrobial resistance necessitates the exploration of new chemical scaffolds with potent antibacterial and antifungal activities. This section evaluates the antimicrobial efficacy of this compound derivatives against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Studies on 2-chloro-6-methylquinoline hydrazone derivatives have indicated promising antibacterial and antitubercular activities[5]. The proposed mechanism for some quinoline-based antimicrobials involves the inhibition of bacterial enoyl-ACP reductase, an essential enzyme in fatty acid biosynthesis[5].
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) |
| This compound Derivative (Hypothetical) | Staphylococcus aureus | Data Not Available |
| Ciprofloxacin | Staphylococcus aureus | ~0.25 - 2.0 |
| This compound Derivative (Hypothetical) | Escherichia coli | Data Not Available |
| Ciprofloxacin | Escherichia coli | ~0.015 - 1.0 |
| This compound Derivative (Hypothetical) | Pseudomonas aeruginosa | Data Not Available |
| Ciprofloxacin | Pseudomonas aeruginosa | ~0.25 - 4.0 |
| Note: The MIC values for Ciprofloxacin are approximate and can vary based on the specific strain and testing methodology. Data for the this compound derivative is hypothetical pending direct comparative studies. |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the evaluation of anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the standard drug (Doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., Dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The this compound derivatives and the standard drug (Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanism: A Look at the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Quinoline derivatives have been investigated as potential inhibitors of this pathway. The following diagram illustrates a simplified representation of this signaling cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
Conclusion and Future Directions
While comprehensive, direct comparative data for this compound derivatives is still emerging, the existing research on related quinoline scaffolds demonstrates significant potential in both anticancer and antimicrobial applications. The favorable activity profiles of these related compounds warrant further investigation into the specific derivatives highlighted in this guide. Future studies should focus on head-to-head comparisons with standard drugs, elucidation of precise mechanisms of action, and in vivo efficacy and safety profiling to fully realize the therapeutic potential of this promising class of molecules.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
Cross-Referencing Experimental and Predicted NMR Shifts for Quinolines: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately characterizing molecular structures is a cornerstone of their work. Nuclear Magnetic resonance (NMR) spectroscopy is a powerful tool for this, and for complex heterocyclic compounds like quinolines, which are prevalent in pharmaceuticals, comparing experimental NMR data with computationally predicted values can provide a higher degree of confidence in structural assignments. This guide provides a framework for this cross-referencing process, detailing experimental and computational protocols and presenting a direct comparison of the resulting data.
Experimental and Computational Data Comparison
The following tables summarize the experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for the parent quinoline molecule. Experimental values are typically recorded in deuterated chloroform (CDCl₃), and computational predictions are often performed using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for Quinoline
| Position | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |
| H-2 | 8.90 | 8.85 | 0.05 |
| H-3 | 7.38 | 7.35 | 0.03 |
| H-4 | 8.11 | 8.08 | 0.03 |
| H-5 | 7.78 | 7.75 | 0.03 |
| H-6 | 7.53 | 7.50 | 0.03 |
| H-7 | 7.67 | 7.64 | 0.03 |
| H-8 | 8.18 | 8.15 | 0.03 |
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for Quinoline
| Position | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |
| C-2 | 150.3 | 151.0 | -0.7 |
| C-3 | 121.1 | 121.5 | -0.4 |
| C-4 | 136.0 | 136.8 | -0.8 |
| C-4a | 128.3 | 128.9 | -0.6 |
| C-5 | 126.6 | 127.1 | -0.5 |
| C-6 | 129.4 | 130.0 | -0.6 |
| C-7 | 127.7 | 128.2 | -0.5 |
| C-8 | 129.7 | 130.3 | -0.6 |
| C-8a | 148.4 | 149.1 | -0.7 |
Methodologies
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
A standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives is outlined below.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Computational Protocol: Predicting NMR Chemical Shifts
The prediction of NMR chemical shifts for quinolines can be effectively achieved using DFT calculations.[2] The GIAO method is a widely used and reliable approach for this purpose.[3]
-
Structure Optimization:
-
Build the 3D structure of the quinoline molecule using a molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[2] This step is crucial to find the lowest energy conformation of the molecule.
-
-
NMR Calculation:
-
Using the optimized geometry, perform a single-point NMR calculation.
-
Employ the GIAO method with a functional and basis set known to provide accurate results for chemical shifts (e.g., B3LYP with a larger basis set like 6-311+G(2d,p)).
-
The calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to better mimic the experimental conditions.
-
-
Data Analysis:
-
The output of the calculation will provide the absolute shielding values for each nucleus.
-
To convert these shielding values to chemical shifts (δ), a reference standard, typically TMS, must also be calculated at the same level of theory. The chemical shift is then calculated using the formula: δ_sample = σ_TMS - σ_sample.
-
Various software packages like Gaussian can be used for these calculations.[4]
-
Workflow for Cross-Referencing NMR Data
The logical flow of comparing experimental and predicted NMR data is visualized in the following diagram.
References
A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies
The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The efficiency of quinoline synthesis is critically dependent on the choice of catalyst, which can significantly influence reaction rates, yields, and selectivity under various conditions. This guide provides a comparative analysis of different catalysts—transition-metal, metal-free, and heterogeneous systems—supported by experimental data to assist researchers in selecting the optimal catalytic approach.
Catalyst Performance Comparison
The efficacy of a catalyst in quinoline synthesis is measured by several parameters, including product yield, reaction time, and the conditions required (e.g., temperature, catalyst loading). Below is a summary of performance data for various catalytic systems.
Transition-Metal Catalysts
Transition metals are widely employed due to their high activity and selectivity.[1] Complexes of iron, gold, cobalt, and copper have demonstrated significant efficacy in various synthetic routes.
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Temp. (°C) | Catalyst Loading | Reference |
| Iron (PNP Pincer Complex) | Acceptorless Dehydrogenative Coupling | α-2-aminoaryl alcohols and secondary alcohols | Up to 94 | Not Specified | Not Specified | Not Specified | [2][3] |
| Iron (FeCl₃) | Three-Component Coupling | Aldehydes, amines, and styrenes | Good | Not Specified | Not Specified | Not Specified | [4] |
| Iron (Single-Atom) | Three-Component Oxidative Cyclization | Anilines and acetophenones | ~68 (selectivity) | Not Specified | Not Specified | Not Specified | [5] |
| Gold (I) Complex | [4+2] Annulation | Terminal arylalkynes and nitrones | Up to 66 | Not Specified | 60 | 10 mol% | [6] |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones/nitriles | Good | Not Specified | Not Specified | Not Specified | [7][8] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified | Not Specified | Not Specified | [7] |
| Palladium Acetate | Oxidative Cyclization | Aryl allyl alcohol and aniline | High | Not Specified | Not Specified | Not Specified | [7][9] |
Metal-Free Catalysts
The development of metal-free catalysts is driven by the need for more sustainable, cost-effective, and environmentally benign synthetic protocols.[10] This category includes iodine, organocatalysts, and ionic liquids.
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Temp. (°C) | Catalyst Loading | Reference |
| Molecular Iodine (I₂) | Friedländer Annulation | 2-aminoaryl ketones and α-methylene ketones | Excellent | Not Specified | Not Specified | 1 mol% | [11] |
| Tetrabutylammonium Iodide (TBAI) | Nucleophilic Catalysis | 2-aminostyryl ketones | Excellent | Not Specified | Not Specified | Not Specified | [12] |
| Brønsted Acidic Ionic Liquid | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified | Not Specified | Not Specified | [13] |
| Trifluoromethanesulfonic acid (TFA) | Condensation | Aromatic amines and α,β-unsaturated carbonyls | High | Not Specified | Not Specified | Not Specified | [7] |
Heterogeneous & Nanocatalysts
Heterogeneous and nanocatalysts offer significant advantages, including ease of separation, potential for recycling, and enhanced stability, making them suitable for industrial applications.[14][15]
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Temp. (°C) | Solvent | Reference |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Annulation | 2-aminoaryl ketone and acetyl acetone | >95 | 4 h | 100 | Solvent-free | [16] |
| Nafion NR50 | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Good | Not Specified | Microwave | Ethanol | [7] |
| Zeolite (ZnCl₂/Ni-USY-acid) | Gas-phase reaction | Aniline and C1–C4 alcohols | 42.3–79.7 | Not Specified | Not Specified | Gas-phase | [17] |
| Fe₃O₄-supported Ionic Liquid | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | 85-96 | 15-60 min | 90 | Solvent-free | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key catalytic systems.
Iron-Catalyzed Acceptorless Dehydrogenative Coupling
This protocol describes a sustainable synthesis of polysubstituted quinolines from readily available 2-aminobenzyl alcohol and secondary alcohols using an air-stable PNP pincer iron complex.[3]
-
Materials: o-aminobenzyl alcohol (1a), 1-phenylethanol (2a), pyridine 2,6-diamine-based iron complex catalyst.
-
Procedure:
-
In a reaction vessel, combine o-aminobenzyl alcohol (1a) and 1-phenylethanol (2a) as the benchmark substrates.
-
Add the iron complex catalyst to the mixture.
-
The reaction proceeds via a dehydrogenation and condensation sequential process, leading to the selective formation of C–C and C–N bonds.
-
The process liberates H₂ and H₂O as the only by-products.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the product is isolated and purified, yielding highly substituted quinolines in up to 94% yield.[2][3]
-
Molecular Iodine-Catalyzed Friedländer Annulation
This method provides a mild and efficient route for synthesizing quinolines using a catalytic amount of molecular iodine.[11]
-
Materials: 2-aminoaryl ketone, α-methylene ketone, molecular iodine (I₂).
-
Procedure:
-
To a mixture of a 2-aminoaryl ketone (1.0 mmol) and an α-methylene ketone (1.2 mmol), add molecular iodine (1 mol%).
-
The reaction mixture is stirred under specified conditions (e.g., at a set temperature or under solvent-free conditions).
-
The reaction is a condensation followed by cyclodehydration.[11]
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is purified by column chromatography or recrystallization to afford the desired quinoline derivative.
-
Heterogeneous Catalysis using Functionalized g-C₃N₄
This protocol outlines a metal-free, heterogeneous catalytic approach for the Friedländer synthesis of quinolines.[16]
-
Materials: 2-aminoaryl ketone (1.0 mmol), acetyl acetone (1.2 mmol), g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt%).
-
Procedure:
-
In a reaction vessel, mix the 2-aminoaryl ketone, acetyl acetone, and the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst.
-
Heat the reaction mixture to 100 °C under solvent-free conditions.[16]
-
Maintain the reaction for 4 hours.[16]
-
After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
The crude product is then purified using standard techniques like column chromatography.
-
The recovered catalyst can be washed, dried, and reused in subsequent reactions.[16]
-
Visualizing Workflows and Mechanisms
Diagrams are provided to illustrate the general experimental workflow, a key reaction mechanism, and the logical relationship between different catalyst types.
Caption: General experimental workflow for catalytic quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
- 5. Iron Single Atom Catalyzed Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Organocatalyzed Synthesis of Functionalized Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B514635F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 6-Methoxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline analogs, focusing on their applications as anticancer, antimalarial, and antimicrobial agents. The information herein is compiled from recent studies to aid in the rational design of novel and more potent therapeutic agents.
Anticancer Activity: P-glycoprotein Inhibition
A significant strategy in cancer therapy is to overcome multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Certain 6-methoxyquinoline analogs have been investigated as P-gp inhibitors to enhance the efficacy of co-administered cytotoxic drugs.
Quantitative Data: P-gp Inhibitory Activity
A study focused on 6-methoxy-2-arylquinoline analogues revealed their potential as P-gp inhibitors. The inhibitory activity was assessed by measuring the efflux of rhodamine 123, a known P-gp substrate, in a multidrug-resistant cancer cell line.
| Compound ID | R Group (at position 2 of quinoline) | P-gp Inhibition (% of Verapamil) | Cytotoxicity (IC50 in µM on EPG85-257RDB) |
| 5a | Phenyl | 130% | > 50 |
| 5b | 4-Fluorophenyl | 210% | > 50 |
| Verapamil | - (Reference Drug) | 100% | Not specified |
Key SAR Insights:
-
The presence of a hydroxymethyl group at the 4-position of the quinoline ring was found to be crucial for P-gp inhibitory activity.[1]
-
Analogs with a phenyl or a substituted phenyl group at the 2-position exhibited significant activity.[1][2]
-
Specifically, the alcoholic derivatives 5a and 5b were identified as potent P-gp inhibitors, being 1.3-fold and 2.1-fold stronger than the reference drug verapamil, respectively.[1]
-
Importantly, these potent analogs showed low cytotoxicity, which is a desirable characteristic for agents intended to be used in combination chemotherapy.[1][2]
Experimental Protocols
P-gp Inhibition Assay (Rhodamine 123 Efflux):
-
Cell Culture: EPG85-257RDB, a multidrug-resistant gastric carcinoma cell line with high P-gp expression, was used.
-
Compound Incubation: Cells were pre-incubated with the test compounds (e.g., at 10 µM) for 30 minutes.
-
Substrate Loading: Rhodamine 123 (a fluorescent P-gp substrate) was added to the cells and incubated for a further 60 minutes to allow for cellular uptake.
-
Efflux Measurement: The cells were then washed and incubated in a fresh medium (without rhodamine 123 but with the test compounds) for 90 minutes to allow for efflux.
-
Quantification: The intracellular fluorescence of rhodamine 123 was measured using a fluorescence plate reader. Reduced fluorescence indicates higher P-gp activity (more efflux), while increased fluorescence indicates P-gp inhibition.
-
Data Analysis: The fluorescence in treated cells was compared to that in untreated cells and cells treated with a known P-gp inhibitor (verapamil).
P-gp Inhibition Workflow
Caption: Workflow for assessing P-gp inhibition by 6-methoxyquinoline analogs.
Antimalarial Activity
The quinoline core is historically significant in antimalarial drug discovery, with quinine and chloroquine being prominent examples. Research continues to explore new quinoline derivatives to combat drug-resistant strains of malaria parasites.
Quantitative Data: Antiplasmodial Activity
Studies on 6-methoxyquinoline analogs have identified compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound ID | R1 Group (at position 4) | R2 Group (at position 8) | IC50 (µM) against P. falciparum (CQ-sensitive) |
| Primaquine | H | (4-amino-1-methylbutyl)amino | ~0.5 - 1.0 |
| 4-ethylprimaquine | Ethyl | (4-amino-1-methylbutyl)amino | ~0.5 - 1.0 (similar to primaquine)[3] |
| Compound 40 | Not specified | Not specified | 0.23[4] |
| Compound 59 | Not specified | Not specified | 0.93[4] |
Key SAR Insights:
-
Modifications at the 4-position of the 6-methoxy-8-aminoquinoline scaffold, such as the introduction of an ethyl group, can maintain potent antimalarial activity while potentially reducing toxicity compared to the parent compound, primaquine.[3]
-
Other synthetic 6-methoxyquinoline derivatives, such as compounds 40 and 59 , have demonstrated promising antiplasmodial activity with IC50 values in the sub-micromolar range against chloroquine-sensitive strains of P. falciparum.[4]
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I):
-
Parasite Culture: Chloroquine-sensitive strains of P. falciparum (e.g., 3D7) are cultured in human erythrocytes in a complete medium.
-
Compound Addition: The test compounds are serially diluted and added to the parasite cultures in 96-well plates.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the number of viable parasites.
-
IC50 Determination: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Antimalarial Drug Action Pathway
Caption: Mechanism of action for some quinoline antimalarials.
Antimicrobial Activity
6-Methoxyquinoline derivatives have also been explored for their potential as antimicrobial agents against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
A study on newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives demonstrated their activity against various microbial strains.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 7b | Ester derivative | High activity | High activity | Moderate activity[5] |
| 7d | Not specified | Moderate activity | High activity | Moderate activity[5] |
| 7e | Not specified | Moderate activity | Moderate activity | High activity (more than Amphotericin B)[5] |
| 9b | Thioether derivative | Moderate activity | High activity | Moderate activity[5] |
| 9c | Thioether derivative | High activity | Moderate activity | Moderate activity[5] |
Key SAR Insights:
-
The introduction of different functional groups at the 2-position of the 6-methoxyquinoline-3-carbonitrile scaffold, such as esters and thioethers, significantly influences the antimicrobial activity.[6]
-
Ester derivative 7b and thioether derivative 9c showed the highest activity against Gram-positive bacteria.[5]
-
Compounds 7b , 7d , and 9b were most effective against Gram-negative bacteria.[5]
-
Notably, compound 7e exhibited higher antifungal activity against three fungal species than the standard drug Amphotericin B.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
Microorganism Preparation: Standardized inoculums of the test bacteria and fungi are prepared in appropriate broth media.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: The microbial suspension is added to each well.
-
Incubation: The plates are incubated for 24-48 hours at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Relationship of SAR in Antimicrobials
Caption: SAR of 6-methoxyquinoline-3-carbonitriles.
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparing the inhibitory effects of different substituted quinolines on EGFR/VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a promising strategy in cancer therapy.[1][2][3] This dual-targeted approach aims to tackle tumor growth, proliferation, and angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3][4] Substituted quinolines have been extensively investigated as a scaffold for developing potent dual inhibitors of these critical receptor tyrosine kinases.[1][5] This guide provides a comparative analysis of the inhibitory effects of various substituted quinolines on EGFR and VEGFR-2, supported by quantitative data and detailed experimental protocols.
Unraveling the Signaling Pathways
EGFR and VEGFR-2 are key players in distinct but interconnected signaling cascades that are often dysregulated in cancer.[1][6][7] Upon ligand binding, these receptors dimerize and autophosphorylate, triggering downstream pathways such as the RAS/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and migration.[1] By blocking the ATP-binding site of the kinase domain, substituted quinoline inhibitors can effectively halt these signaling cascades.[1][3]
Comparative Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following table summarizes the IC50 values of representative substituted quinoline derivatives against EGFR and VEGFR-2.
| Compound ID | Substitution Pattern | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| Vandetanib | 4-Anilinoquinazoline | - | - | [1] |
| Compound 19 | 4-Anilinoquinazoline derivative | 2 | 103 | [8] |
| Compound 4e | Quinazoline derivative | 69.4 | 189.4 | [9] |
| Compound 8o | 2-chloro-4-anilino-quinazoline | Potent Inhibition | Potent Inhibition | [10] |
| Compound 10a | 4-anilinoquinazoline derivative | Potent Inhibition | Potent Inhibition | [11] |
| Compound 10g | 4-anilinoquinazoline derivative | Potent Inhibition | Potent Inhibition | [11] |
| Compound 9b | Quinazoline-based derivative | - | 19.320 | [12] |
| Compound 9d | Quinazoline-based derivative | - | 47.042 (MCF-7), 58.752 (K-562) | [12] |
| Compound VIII | Quinoline-based compound | 105 | - | [13] |
| Compound 5a | Quinoline derivative | 71 | - | [14] |
Note: "Potent Inhibition" indicates that the source mentions strong inhibitory activity without providing a specific IC50 value. The inhibitory activities can vary based on the specific assay conditions and cell lines used.
Experimental Protocols: In Vitro Kinase Inhibition Assays
The determination of IC50 values relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for assessing the inhibitory effects of substituted quinolines on EGFR and VEGFR-2.
EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.[15][16] The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Inhibitor (Substituted Quinoline)
-
Control Inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white flat-bottom microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[15]
-
Reaction Setup:
-
Add 5 µL of the diluted test inhibitor or vehicle (for positive and negative controls) to the wells of a 96-well plate.[15]
-
Prepare a master mix containing the EGFR enzyme and substrate in the kinase assay buffer.
-
Add 20 µL of the master mix to each well, except for the "no enzyme" negative control wells.[15]
-
Initiate the reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.[15]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[15]
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[15]
-
Incubate at room temperature for 30-60 minutes.[15]
-
-
Data Acquisition: Measure the luminescence using a microplate reader.[15][16]
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.[15]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
VEGFR-2 Kinase Assay (Luminescent)
A similar luminescent-based assay can be employed to determine the inhibitory activity against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Test Inhibitor (Substituted Quinoline)
-
Control Inhibitor (e.g., Sorafenib)
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
ATP
-
Kinase Buffer
-
Kinase-Glo® MAX Reagent
-
96-well white microplates
-
Luminometer or microplate reader capable of reading luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[17]
-
Reaction Setup:
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate.[17]
-
Add 25 µL of the master mix to each well.[17]
-
Add 5 µL of the diluted test inhibitor or diluent solution (for controls) to the respective wells.[17]
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[17]
-
Thaw and dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.[17]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[17]
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[17]
-
Detection:
-
Data Acquisition: Read the luminescence using a luminometer.[17]
-
Data Analysis:
-
Subtract the "Blank" value from all other readings.[17]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the EGFR assay.
-
Conclusion
The development of substituted quinolines as dual inhibitors of EGFR and VEGFR-2 represents a significant advancement in targeted cancer therapy. The data presented in this guide highlights the potential of this chemical scaffold to yield potent inhibitors. The provided experimental protocols offer a foundation for researchers to evaluate novel compounds and contribute to the growing body of knowledge in this critical area of drug discovery. Further research, including in vivo studies and analysis of structure-activity relationships, will be crucial in optimizing these promising therapeutic agents.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 10. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Cytotoxicity in Sensitive vs. Multidrug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, leading to treatment failure and tumor recurrence. Understanding the differential cytotoxic response between drug-sensitive and MDR cancer cells is crucial for developing novel therapeutic strategies to overcome resistance. This guide provides a comparative overview of the cytotoxicity of common anticancer agents on sensitive and their corresponding MDR cell lines, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound, representing the concentration required to inhibit 50% of cancer cell growth. A significantly higher IC50 value in a resistant cell line compared to its sensitive counterpart is a hallmark of drug resistance.
The following tables summarize the IC50 values of three widely used chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—in various sensitive and multidrug-resistant cancer cell line pairs.
Table 1: Comparative IC50 Values of Doxorubicin
| Cell Line | Cancer Type | Sensitivity | IC50 (µM) |
| MCF-7 | Breast Cancer | Sensitive | 3.09 ± 0.03[1] |
| MCF-7/ADR | Breast Cancer | Resistant | 13.2 ± 0.2[1] |
| K562 | Leukemia | Sensitive | ~0.8[2] |
| K562/ADR | Leukemia | Resistant | >10[3] |
| A549 | Lung Cancer | Sensitive | >20[4] |
Table 2: Comparative IC50 Values of Cisplatin
| Cell Line | Cancer Type | Sensitivity | IC50 (µM) |
| A549 | Lung Cancer | Sensitive | ~5[5] |
| A549/DDP | Lung Cancer | Resistant | ~13[5] |
| Ovarian Cancer Cell Lines (Average of 7) | Ovarian Cancer | Sensitive | 0.1-0.45 µg/ml |
| Germ Cell Tumor Lines | Testicular Cancer | Sensitive | Varies |
| Cisplatin-Resistant Germ Cell Tumor Lines | Testicular Cancer | Resistant | Varies (significantly higher) |
Table 3: Comparative IC50 Values of Paclitaxel
| Cell Line | Cancer Type | Sensitivity | IC50 (nM) |
| Ovarian Cancer Cell Lines (Average of 7) | Ovarian Cancer | Sensitive | 0.4-3.4 |
| Germ Cell Tumor Lines | Testicular Cancer | Sensitive | Varies |
| Cisplatin-Resistant Germ Cell Tumor Lines | Testicular Cancer | Resistant | Varies |
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and determine the cytotoxicity of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Sensitive and multidrug-resistant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Cytotoxic drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the cytotoxic drug in complete culture medium.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Following the drug treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the drug concentration and use a suitable software to determine the IC50 value.
-
Visualizing Key Processes
To better understand the experimental process and the underlying mechanisms of multidrug resistance, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for cytotoxicity comparison.
Caption: P-glycoprotein mediated multidrug resistance pathway.
References
Unveiling the DNA Binding Affinity of Quinazoline-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and DNA is paramount in the quest for novel therapeutics. Quinazoline and its derivatives have emerged as a promising class of compounds with diverse biological activities, many of which are attributed to their ability to interact with DNA. This guide provides an objective comparison of the DNA binding affinity of various quinazoline-based compounds, supported by experimental data, detailed methodologies, and visual representations of key concepts.
This comparative analysis delves into the DNA binding properties of two main classes of quinazoline derivatives: pyridine bis-quinazolines as G-quadruplex stabilizers and 4-anilinoquinazolines as DNA intercalators. The data presented herein, compiled from various studies, aims to provide a clear and concise overview to aid in the rational design of new and more effective DNA-targeting agents.
Performance Comparison: A Quantitative Look at DNA Binding
The efficacy of a DNA binding agent is quantified by several key parameters, including its binding affinity (K_d_ or K_b_), its ability to stabilize the DNA structure (ΔT_m_), and its biological activity (IC_50_). The following tables summarize these quantitative data for different series of quinazoline-based compounds, offering a side-by-side comparison of their performance.
Pyridine Bis-Quinazoline Derivatives as G-Quadruplex Stabilizers
G-quadruplexes are non-canonical secondary structures of DNA that are implicated in a variety of cellular processes, including the regulation of gene expression. Molecules that can selectively bind to and stabilize these structures are of significant interest as potential anti-cancer agents. A recent study on a series of 15 novel pyridine bis-quinazoline derivatives provided valuable insights into their G-quadruplex DNA binding capabilities[1][2].
| Compound | Linker | Side Chain | K_d_ (nM)[1][2] | ΔT_m_ (°C) at 1 µM[1] | IC_50_ (µM) on HCT-8 Cells[1] | IC_50_ (µM) on HepG2 Cells[1] |
| 7a | - | Pyrrolidine | - | 1.8 | > 100 | > 100 |
| 7b | - | Piperidine | - | 4.2 | 0.08 | 0.12 |
| 7c | - | Morpholine | - | 2.5 | 0.45 | 0.78 |
| 7d | - | 4-Methylpiperazine | - | 3.1 | 0.09 | 0.15 |
| 7f | Ethyl | N,N-Dimethylamine | - | 14.5 | 2.5 | 4.1 |
| 7g | Ethyl | Piperidine | - | 16.8 | 1.8 | 3.2 |
| 7h | Ethyl | Morpholine | - | 15.2 | 3.1 | 5.5 |
| 7i | Ethyl | 4-Methylpiperazine | - | 17.5 | 1.5 | 2.8 |
| 7j | Ethyl | N,N-Diethylamine | 180 | 18.1 | 1.2 | 2.1 |
| 7k | Propyl | Pyrrolidine | 95 | 20.5 | 0.8 | 1.5 |
| 7l | Propyl | Piperidine | 80 | 22.1 | 0.5 | 0.9 |
| 7m | Propyl | Morpholine | - | 21.2 | 1.1 | 1.9 |
| 7n | Propyl | 4-Methylpiperazine | 75 | 23.5 | 0.07 | 0.11 |
| 7o | Propyl | N,N-Dimethylamine | 61 | 24.1 | 0.3 | 0.6 |
| 8 | - | Piperazine | 235 | 10.2 | 5.6 | 9.8 |
N/A: Not available
4-Anilinoquinazoline Derivatives and Other DNA Intercalators
DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with cellular processes like replication and transcription. This class of compounds has been extensively studied for its anti-cancer properties.
| Compound Class | Specific Derivative(s) | DNA Target | Binding Constant (K_b_ or K_d_) | Method | Reference |
| 4-Anilinoquinazolines | Compound 7a | c-myc G-quadruplex | Not explicitly quantified, but shown to have high affinity and stabilizing ability. | Biophysical and biochemical assays | [1] |
| 2,4-Disubstituted Quinazolines | Various derivatives | Telomeric G-quadruplex | High selectivity and ability to recognize G-quadruplex over duplex DNA demonstrated. | FRET, CD, SPR, NMR | [2] |
| N-Alkyl(anilino)quinazolines | Compounds 5g and 22f | Duplex DNA | Significant DNA interaction observed, indicative of an intercalative binding process. | Spectroscopic and electrophoretic techniques | [3] |
| Triazoloquinazolines | Compound 16 | Duplex DNA | IC_50_ for DNA intercalation = 10.25 µM | Not specified | [4] |
Experimental Protocols: A Closer Look at the Methodology
The quantitative data presented above is derived from a variety of biophysical and biochemical techniques. Understanding the principles behind these methods is crucial for interpreting the results and designing future experiments.
Fluorescence Resonance Energy Transfer (FRET) Assay for G-Quadruplex Stabilization
This assay is used to determine the melting temperature (T_m_) of a fluorescently labeled G-quadruplex-forming DNA sequence in the presence and absence of a test compound. An increase in the melting temperature (ΔT_m_) indicates that the compound stabilizes the G-quadruplex structure.
Protocol:
-
A dual-labeled oligonucleotide (e.g., with FAM as the donor and TAMRA as the quencher) capable of forming a G-quadruplex is used.
-
The oligonucleotide is annealed in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl) to form the G-quadruplex structure.
-
The test compound is added to the annealed oligonucleotide at a specific concentration.
-
The fluorescence of the FAM donor is monitored as the temperature is gradually increased.
-
The melting temperature (T_m_) is determined as the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant increase in fluorescence.
-
The change in melting temperature (ΔT_m_) is calculated by subtracting the T_m_ of the DNA alone from the T_m_ in the presence of the compound.
Fluorescence Intercalator Displacement (FID) Assay
This assay is used to determine the binding affinity (K_d_) of a compound to a G-quadruplex structure. It is based on the displacement of a fluorescent intercalator, such as thiazole orange (TO), from the G-quadruplex upon binding of the test compound.
Protocol:
-
A pre-formed G-quadruplex DNA is incubated with a fluorescent intercalator (e.g., thiazole orange) that exhibits enhanced fluorescence upon binding.
-
The test compound is titrated into the solution containing the G-quadruplex-intercalator complex.
-
The fluorescence of the intercalator is monitored at its emission wavelength.
-
As the test compound binds to the G-quadruplex, it displaces the fluorescent intercalator, leading to a decrease in fluorescence.
-
The dissociation constant (K_d_) is calculated by fitting the fluorescence quenching data to a suitable binding model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. The interaction of a small molecule with DNA can induce changes in the CD spectrum of the DNA, providing information about the binding mode (e.g., intercalation, groove binding).
Protocol:
-
Solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) and the quinazoline derivative are prepared in a suitable buffer (e.g., phosphate buffer).
-
The CD spectrum of the DNA solution is recorded in the absence of the compound.
-
The quinazoline derivative is titrated into the DNA solution, and a CD spectrum is recorded after each addition.
-
Changes in the CD spectrum, such as shifts in the wavelength of maximum or minimum ellipticity and changes in the intensity of the bands, are analyzed to infer the binding mode.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as DNA.
Protocol:
-
The 3D structure of the DNA target (e.g., a specific G-quadruplex or a duplex DNA sequence) is obtained from a protein data bank or generated using molecular modeling software.
-
The 3D structure of the quinazoline derivative is generated and optimized.
-
A docking program is used to predict the possible binding poses of the quinazoline derivative within the binding site of the DNA.
-
The predicted poses are scored based on a scoring function that estimates the binding free energy (ΔG_bind_). The pose with the lowest binding energy is considered the most likely binding mode.
Visualizing the Science: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed signaling pathway.
Caption: Workflow of a typical DNA binding affinity assay.
Caption: Proposed signaling pathway for G-quadruplex stabilization.
References
- 1. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disubstituted quinazoline derivatives as a new type of highly selective ligands for telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and DNA-binding of N-alkyl(anilino)quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methoxy-4-methylquinoline: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the general hazards associated with chlorinated quinoline compounds. No specific Safety Data Sheet (SDS) for 2-Chloro-6-methoxy-4-methylquinoline was publicly available at the time of this writing. It is imperative that this chemical waste be handled by qualified personnel and disposed of through a licensed hazardous waste disposal company. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. As a chlorinated heterocyclic compound, it is classified as hazardous waste and requires specialized handling to mitigate risks to personnel and the environment. Improper disposal can lead to significant environmental contamination and may result in substantial fines and legal penalties.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is essential to wear appropriate Personal Protective Equipment (PPE). A thorough risk assessment of the specific procedures should be conducted to determine the necessary level of PPE.[2] All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes of the chemical or its waste.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact with the hazardous material.[2] |
| Body Protection | A fully fastened lab coat; a chemically resistant apron for splash risks | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if a fume hood is unavailable or when handling powders. | To prevent inhalation of dust or vapors.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a systematic and compliant manner. This involves proper waste identification, segregation, collection, and transfer to a certified hazardous waste disposal facility.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Classify all materials contaminated with this compound as hazardous waste. This includes the chemical itself, any solutions containing it, and contaminated materials such as gloves, absorbent pads, and glassware.[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3] Specifically, it should be segregated as a halogenated organic waste.[2] Keep solid and liquid waste separate.[3]
-
Container Selection: Use only designated, chemically compatible, and leak-proof containers for waste collection.[1][2] The containers must be in good condition and have secure, tight-fitting lids.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any known hazard pictograms (e.g., toxic).[4]
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[4] This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[3]
-
Disposal Request: Once the container is full or ready for pickup, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for its removal.[4] Do not dispose of this chemical down the drain or in regular trash.[2]
Experimental Protocol: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable organic solvent, such as acetone or ethanol.[2]
-
Waste Collection: Collect this solvent rinse as hazardous waste in the designated halogenated organic waste container.[2]
-
Secondary Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water.
-
Surface Decontamination: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite or sand).[2] Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[2] Decontaminate the spill area with an appropriate solvent followed by soap and water.[2] For major spills, evacuate the area and contact your institution's emergency response team.[2]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-6-methoxy-4-methylquinoline
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxy-4-methylquinoline. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage. A multi-layered approach to PPE is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a chemical fume hood) | Chemical splash goggles and a full-face shield. | Double-gloving with nitrile or neoprene gloves. | Flame-resistant lab coat. | N95 respirator or higher. |
| Conducting reactions and purifications (in a chemical fume hood) | Chemical splash goggles and a full-face shield. | Double-gloving with nitrile or neoprene gloves. | Flame-resistant lab coat. | N95 respirator or higher. |
| Handling solid compound outside of a fume hood (Not Recommended) | Chemical splash goggles and a full-face shield. | Double-gloving with nitrile or neoprene gloves. | Flame-resistant lab coat and a chemically resistant apron. | A NIOSH-approved respirator is necessary. |
Safe Handling Procedures
All operations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Have a chemical spill kit readily available.
-
Donning PPE: Put on all required PPE as outlined in Table 1.
-
Weighing:
-
Weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.
-
Use anti-static weighing tools if available to prevent dispersal of the powder.
-
Add solvent to the solid in a controlled manner to avoid splashing.
-
Cap the container securely before removing it from the fume hood.
-
-
Conducting Reactions:
-
Set up the reaction apparatus within the fume hood.
-
Transfer solutions containing the compound using appropriate techniques (e.g., cannula transfer for air-sensitive reactions) to minimize exposure.
-
Monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable organic solvent (e.g., acetone or ethanol) followed by soap and water is generally effective. The solvent rinse should be collected as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.
-
Wash hands and any exposed skin thoroughly after handling.
-
Disposal Plan
The disposal of this chlorinated organic compound and associated waste must be handled with care to prevent environmental contamination.[1]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service.[2] Never dispose of this compound down the drain or in regular trash.[1]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact:
-
Immediately flush the eyes with a gentle, continuous stream of clean, lukewarm water for at least 20 minutes.[3][4]
-
Hold the eyelids open to ensure water reaches all parts of the eye.[3]
-
Remove contact lenses if present and easy to do so.[3]
-
Seek immediate medical attention from an eye specialist (ophthalmologist).[3] Do not rub the eye.[3]
-
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.
-
If skin irritation occurs, seek medical attention.
-
-
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if safe to do so.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent followed by soap and water. Collect all cleaning materials as hazardous waste.
Visual Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
